Maleimide-DTPA
Description
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Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O11/c26-14(21-3-4-25-15(27)1-2-16(25)28)9-23(11-18(31)32)7-5-22(10-17(29)30)6-8-24(12-19(33)34)13-20(35)36/h1-2H,3-13H2,(H,21,26)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDIQDVCYXIARI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444224 | |
| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180152-82-3 | |
| Record name | N-{2-[Bis(carboxymethyl)amino]ethyl}-N-{2-[(carboxymethyl)(2-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-2-oxoethyl)amino]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Maleimide-DTPA: A Bifunctional Chelator for Targeted Theranostics
Maleimide-DTPA (Diethylenetriaminepentaacetic acid) is a bifunctional chelating agent integral to the field of bioconjugate chemistry, particularly in the development of targeted diagnostics and therapeutics.[1] Its unique structure allows for the stable attachment of metal ions while providing a reactive group for covalent linkage to biomolecules such as antibodies, peptides, and nanoparticles. This dual functionality makes it a critical tool for researchers and professionals in drug development, enabling the creation of highly specific radioimmunoconjugates for imaging and therapy.[2][3]
Core Structure and Primary Function
This compound is comprised of two key functional moieties: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) chelator.[1]
-
Maleimide Group: This reactive group specifically and efficiently forms a stable thioether bond with sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides.[2][4] This reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5), ensuring that the biological activity of the target molecule is preserved.[4][] The high selectivity of the maleimide-thiol reaction allows for site-specific modification of biomolecules.[6]
-
DTPA Moiety: DTPA is a powerful chelating agent, capable of forming highly stable complexes with a variety of metal ions.[7][8] Its structure, featuring five carboxyl groups and three nitrogen atoms, enables it to securely sequester metal ions, preventing their release in vivo.[7][9] This is particularly crucial when dealing with radioactive metals used in medical imaging and therapy, as free radionuclides can be toxic.[9] DTPA is known to chelate a range of metal ions including gadolinium, lutetium, indium, yttrium, copper, iron, zinc, and manganese.[1][8]
The primary function of this compound, therefore, is to act as a bridge, linking a metal ion to a specific biomolecule. This allows for the targeted delivery of the metal ion to a desired location in the body, such as a tumor cell, for diagnostic imaging (e.g., SPECT or PET) or radiotherapy.[2][10]
Chemical Structure of this compound
Caption: A diagram illustrating the core components of the this compound molecule.
Applications in Bioconjugation
The primary application of this compound is in the preparation of radionuclide-drug conjugates (RDCs) for medical imaging and therapy.[3][11] This involves the conjugation of this compound to a targeting biomolecule, followed by chelation of a medically relevant radionuclide.
Key Applications Include:
-
Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic radionuclides to monoclonal antibodies that target specific cancer cell antigens.[4] This approach allows for the targeted delivery of radiation to tumor cells, minimizing damage to healthy tissues.
-
Peptide and Nanobody Labeling: Peptides and smaller antibody fragments like nanobodies can be labeled with radionuclides using this compound for targeted imaging and therapy.[12][13]
-
Nanoparticle Functionalization: The surface of nanoparticles can be functionalized with this compound to create targeted imaging agents or drug delivery systems.
Quantitative Data Summary
| Parameter | Value | Reference |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | [4] |
| Thiol-Maleimide Reaction Rate vs. Amines (at pH 7) | ~1,000 times faster | [4] |
| Radiolabeling Efficiency with ¹¹¹In | 95.2% | [2] |
| Stability in Human Serum | High stability observed with OST7 peptide conjugate | [3][11] |
Experimental Protocols
Synthesis of this compound
A common synthetic route for a this compound derivative involves the coupling of a DTPA derivative with a maleimide-containing carboxylic acid.[1]
Materials:
-
Pentaester-protected DTPA derivative
-
4-Maleimidobutyric acid
-
Isobutyl chloroformate (IBCF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Amberlite® XAD 16.00T resin
Procedure:
-
Activate 4-maleimidobutyric acid with isobutyl chloroformate.[1]
-
Couple the activated maleimide derivative with the pentaester-protected DTPA derivative to yield the pentaester of this compound.[1]
-
Deprotect the pentaester by dissolving it in dichloromethane and adding trifluoroacetic acid. Stir the mixture at room temperature for 15 hours.[1]
-
Evaporate the solvent, add neat trifluoroacetic acid, and stir for an additional 6 hours.[1]
-
Evaporate the TFA under reduced pressure and dissolve the residue in water.[1]
-
Purify the crude this compound by eluting it through an Amberlite® XAD 16.00T resin column using a water/acetonitrile gradient.[1]
Conjugation of this compound to an Antibody
This protocol outlines the general steps for conjugating this compound to a monoclonal antibody (mAb) through the reduction of disulfide bonds to generate free thiols.[14]
Materials:
-
Monoclonal antibody (mAb)
-
Dithiothreitol (DTT)
-
Sodium borate/NaCl buffer (pH 8.0)
-
PBS buffer containing 1 mM DTPA (PBS/D)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile
-
Sephadex G-25 resin
-
Cysteine solution
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add sodium borate/NaCl buffer (pH 8.0) and a solution of DTT in water.[14]
-
Incubate the mixture at 37°C for 30 minutes to reduce the disulfide bonds and generate free thiol groups.[14]
-
Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS/D.[14]
-
-
Conjugation:
-
Dilute the reduced antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.[14]
-
Prepare the this compound solution by diluting a stock solution (in DMSO or acetonitrile) to the desired concentration.[14]
-
Add the this compound solution to the chilled, reduced antibody solution while mixing. The molar ratio of this compound to antibody should be optimized (e.g., 9.5:1).[14]
-
Incubate the reaction mixture on ice for 1 hour.[14]
-
-
Quenching and Purification:
Caption: A workflow diagram illustrating the key steps in conjugating this compound to an antibody.
Radiolabeling of the mAb-DTPA Conjugate
Once the mAb-DTPA conjugate is prepared, it can be radiolabeled with a suitable radionuclide.
Materials:
-
mAb-DTPA conjugate in a suitable buffer (e.g., PBS)
-
Radionuclide solution (e.g., ¹¹¹InCl₃ in HCl)
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 7)
-
EDTA solution (to quench the reaction)
-
PD-10 column
Procedure:
-
Add ammonium acetate buffer to the mAb-DTPA conjugate solution.[2]
-
Add the radionuclide solution to the mixture and vortex.[2]
-
Incubate the reaction mixture at room temperature for 30 minutes.[2]
-
Quench the reaction by adding a solution of EDTA.[2]
-
Purify the radiolabeled immunoconjugate using a PD-10 column with PBS as the eluent.[2]
Caption: A workflow diagram for the radiolabeling of a mAb-DTPA conjugate.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hnsincere.com [hnsincere.com]
- 8. caymanchem.com [caymanchem.com]
- 9. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 13. Radiolabeling Strategies of Nanobodies for Imaging Applications | MDPI [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
Maleimide-DTPA: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth guide to the chemical structure, properties, and applications of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a key bifunctional chelator in bioconjugation and radiopharmaceutical development.
Introduction
This compound is a heterobifunctional crosslinking reagent that plays a critical role in the field of bioconjugation, particularly in the development of targeted therapeutics and diagnostic agents. It combines the specific reactivity of a maleimide (B117702) group towards sulfhydryl (thiol) groups with the strong metal-chelating capability of a diethylenetriaminepentaacetic acid (DTPA) moiety. This unique combination allows for the covalent attachment of the DTPA chelator to thiol-containing biomolecules, such as antibodies, peptides, and proteins. Once conjugated, the DTPA moiety can be used to chelate a variety of metal ions, including radionuclides for imaging and therapeutic applications. This guide provides a detailed overview of the chemical structure, physicochemical properties, and common experimental protocols involving this compound.
Chemical Structure and Properties
The fundamental structure of this compound consists of a maleimide ring connected via a linker to the DTPA backbone. The maleimide group provides a reactive site for Michael addition reactions with thiols, forming a stable thioether bond. The DTPA portion contains multiple carboxyl and amine groups that can coordinate with metal ions.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of a representative this compound is presented in the table below. Note that the exact properties may vary slightly depending on the specific linker between the maleimide and DTPA moieties and the salt form.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₉N₅O₁₁ | [1][2] |
| Molecular Weight | 515.47 g/mol | [3] |
| CAS Number | 180152-82-3 | [3] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in DMSO and DMF | |
| Reactivity | Specifically reacts with sulfhydryl (thiol) groups | [1] |
Experimental Protocols
The use of this compound typically involves a two-step process: conjugation to a biomolecule and subsequent chelation of a metal ion.
General Workflow
The overall process for utilizing this compound in bioconjugation and radiolabeling is depicted in the following workflow diagram.
Caption: Experimental workflow for bioconjugation and radiolabeling.
Detailed Protocol: Conjugation of this compound to an Antibody
This protocol provides a general procedure for conjugating this compound to an antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody containing accessible thiol groups (or engineered with cysteine residues)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)
-
Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., Size Exclusion Chromatography (SEC) or desalting column)
Procedure:
-
Antibody Preparation:
-
If the antibody's disulfide bonds need to be reduced to expose thiol groups, dissolve the antibody in degassed reaction buffer.
-
Add a 10-50 fold molar excess of TCEP or DTT and incubate at room temperature for 30-60 minutes.
-
If DTT is used, it must be removed prior to the addition of this compound, typically by using a desalting column. TCEP does not need to be removed.
-
-
This compound Solution Preparation:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound solution to the prepared antibody solution.[4]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent (e.g., L-cysteine) to react with any unreacted this compound.
-
-
Purification:
-
Purify the antibody-DTPA conjugate from excess reagents using an appropriate method such as SEC or a desalting column equilibrated with a suitable buffer (e.g., PBS).[5]
-
Detailed Protocol: Radiolabeling of an Antibody-DTPA Conjugate with Indium-111
This protocol describes the radiolabeling of a DTPA-conjugated antibody with Indium-111 (¹¹¹In).
Materials:
-
Antibody-DTPA conjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5-6.0)
-
¹¹¹InCl₃ solution
-
Quenching solution (e.g., 50 mM DTPA solution)
-
Purification column (e.g., PD-10 desalting column)
-
Instant thin-layer chromatography (iTLC) strips for quality control
Procedure:
-
Radiolabeling Reaction:
-
To the antibody-DTPA conjugate solution, add the desired amount of ¹¹¹InCl₃.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching the Reaction:
-
Add a small volume of the quenching DTPA solution to chelate any unbound ¹¹¹In.
-
-
Purification:
-
Purify the radiolabeled antibody from free ¹¹¹In and other impurities using a PD-10 desalting column equilibrated with a suitable buffer (e.g., PBS).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using iTLC. A suitable mobile phase (e.g., 0.1 M sodium citrate, pH 5.0) will allow for the separation of the radiolabeled antibody (which remains at the origin) from free ¹¹¹In-DTPA (which moves with the solvent front).
-
Stability and Considerations
A critical aspect of using maleimide-based linkers is the stability of the resulting thioether bond. The thiosuccinimide ring formed upon reaction with a thiol can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[6][7] This can lead to the premature release of the conjugated payload.
However, the thiosuccinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.[8] The rate of this stabilizing hydrolysis can be influenced by the specific chemical environment. For applications requiring high in vivo stability, strategies to promote this hydrolysis post-conjugation may be considered.[8]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in various aspects of drug development:
-
Antibody-Drug Conjugates (ADCs): While not directly a drug linker, the principle of conjugating a payload to an antibody via a maleimide group is central to many ADCs. This compound allows for the attachment of radiometals for theranostic applications.
-
Radiopharmaceuticals: this compound is extensively used to develop radiolabeled antibodies and peptides for diagnostic imaging (e.g., SPECT or PET) and targeted radiotherapy.[9][10] The DTPA moiety can stably chelate medically relevant radionuclides such as ¹¹¹In, ⁹⁰Y, and ¹⁷⁷Lu.
-
Preclinical Research: It serves as a versatile tool for labeling proteins and peptides to study their biodistribution, pharmacokinetics, and targeting efficacy in preclinical models.
Conclusion
This compound is a powerful and versatile bifunctional chelator that has become an indispensable tool for researchers and scientists in the field of drug development and molecular imaging. Its ability to specifically and efficiently conjugate to biomolecules and subsequently chelate a wide range of metal ions provides a robust platform for creating targeted diagnostic and therapeutic agents. A thorough understanding of its chemical properties and the optimization of conjugation and labeling protocols are crucial for the successful development of novel bioconjugates.
References
- 1. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 2. macrocyclics.com [macrocyclics.com]
- 3. chempep.com [chempep.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Elex Biotech LLC [elexbiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
The Core Mechanism of Maleimide-DTPA in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action for Maleimide-Diethylenetriaminepentaacetic acid (DTPA) in bioconjugation. Maleimide-DTPA is a heterobifunctional crosslinker that plays a pivotal role in the development of targeted therapeutics and diagnostic agents, particularly in the field of antibody-drug conjugates (ADCs) and radiopharmaceuticals. This guide will dissect the core chemical principles, provide detailed experimental protocols, present quantitative data for reaction optimization, and illustrate key processes through structured diagrams.
Core Principles: The Chemistry of this compound Bioconjugation
The functionality of this compound is rooted in its two distinct reactive moieties: the maleimide (B117702) group and the DTPA chelator.
-
The Maleimide Group: Specificity for Thiols. The maleimide group is an α,β-unsaturated carbonyl compound that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1][2] The reaction proceeds via a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound.[1] In this case, the deprotonated thiol group (thiolate) acts as the nucleophile, attacking one of the carbon atoms of the carbon-carbon double bond in the maleimide ring.[3] This results in the formation of a stable, covalent thioether bond.[3] The reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[1][4] At this pH, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific conjugation to lysine (B10760008) residues.[1][2]
-
The DTPA Moiety: A Powerful Metal Chelator. Diethylenetriaminepentaacetic acid (DTPA) is a polyamino carboxylic acid that acts as a powerful chelating agent. Its structure allows it to form highly stable complexes with a variety of metal ions, particularly trivalent metals like Indium-111 (B102479) (¹¹¹In), Yttrium-90 (⁹⁰Y), and Gallium-67 (⁶⁷Ga).[5][6] This property is crucial for the development of radiolabeled biomolecules for applications in nuclear medicine, such as Single Photon Emission Computed Tomography (SPECT) and radioimmunotherapy.[7] The DTPA moiety in the this compound linker enables the stable incorporation of a radioisotope into the bioconjugate after the maleimide has reacted with the target biomolecule.
The Thiol-Maleimide Reaction: Mechanism and Kinetics
The cornerstone of this compound bioconjugation is the Michael addition reaction between the maleimide and a thiol group.
Figure 1: Mechanism of the thiol-maleimide Michael addition reaction.
The rate of this reaction is dependent on several factors, including pH, temperature, and the molar ratio of reactants. The optimal pH range of 6.5-7.5 is a compromise between the rate of the desired thiol-maleimide reaction and the potential for side reactions, such as the hydrolysis of the maleimide ring and reaction with amines at higher pH values.[4]
Stability of the Thioether Linkage: The Challenge of Retro-Michael Reaction
While the thioether bond formed is generally stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[3][8] This is a particular concern in the in vivo environment, where the presence of endogenous thiols like glutathione (B108866) can lead to a "thiol exchange" reaction, transferring the payload to other molecules and causing off-target toxicity.[8]
Several strategies have been developed to enhance the stability of the maleimide-thiol linkage:
-
Hydrolysis of the Succinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable, open-ring succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[8][9] This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 9.0) after the initial conjugation.[4] The rate of this stabilizing hydrolysis is accelerated by electron-withdrawing N-substituents on the maleimide.[9][10] Ring-opened products have shown significantly enhanced stability, with reported half-lives exceeding two years.[8][9][10]
-
Transcyclization: For conjugates involving an N-terminal cysteine, an intramolecular transcyclization can occur, forming a more stable thiazine (B8601807) structure.[8] This process is typically slower than the initial Michael addition and can be promoted by extended incubation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bifunctional Chelating Agents for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional chelating agents (BFCAs) are cornerstone molecules in the development of radiopharmaceuticals for both diagnostic imaging and targeted radiotherapy.[1] These remarkable compounds serve a dual purpose: they form a highly stable coordination complex with a metallic radionuclide and are covalently attached to a biologically active molecule, such as a peptide or monoclonal antibody, that targets specific cells or tissues.[2] The careful selection of a BFCA is paramount, as it profoundly influences the radiolabeling efficiency, the in vivo stability of the resulting radiopharmaceutical, and ultimately, its diagnostic or therapeutic efficacy.[1]
This technical guide provides a comprehensive overview of the core principles of BFCAs, presents quantitative data for the comparison of common agents, details key experimental protocols, and visualizes essential workflows and biological pathways.
Core Principles of Bifunctional Chelating Agents
A bifunctional chelating agent is comprised of three key components: a chelating moiety, a reactive functional group, and often a linker.
-
Chelating Moiety: This is a multidentate ligand that forms a stable complex with the radiometal. The choice of chelator is dictated by the coordination chemistry of the specific radionuclide.[1] Chelators are broadly classified into two categories:
-
Acyclic (Linear) Chelators: These open-chain molecules, such as derivatives of diethylenetriaminepentaacetic acid (DTPA), generally offer rapid radiolabeling under mild conditions. However, their complexes can sometimes exhibit lower in vivo stability compared to their macrocyclic counterparts.[2][3]
-
Macrocyclic Chelators: These cyclic molecules, including 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), form thermodynamically stable and kinetically inert complexes with a wide range of radiometals.[2][3] This high stability is crucial for preventing the release of the radionuclide in vivo, which could lead to off-target toxicity.[4]
-
-
Reactive Functional Group: This group allows for the covalent conjugation of the BFCA to the targeting biomolecule. Common reactive groups include isothiocyanates (-NCS), N-hydroxysuccinimide (NHS) esters, and maleimides, which react with primary amines (e.g., lysine (B10760008) residues) and thiols (e.g., cysteine residues) on the biomolecule, respectively.
-
Linker: A linker or spacer can be incorporated between the chelating moiety and the reactive functional group to improve the pharmacokinetic properties of the radiopharmaceutical and to minimize steric hindrance between the radiometal complex and the targeting biomolecule.[1]
dot
Caption: Logical relationship of components in a targeted radiopharmaceutical.
Classification of Common Bifunctional Chelating Agents
BFCAs can be classified based on their chemical structure and the radionuclides they are best suited to chelate.
dot
References
- 1. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Chelates for Metal Nuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Equilibrium Thermodynamics of Macropa Complexes with Selected Metal Isotopes of Radiopharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Maleimide-DTPA in Radiopharmaceutical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted radiopharmaceuticals, the choice of a bifunctional chelator is paramount to the successful development of effective diagnostic and therapeutic agents. Maleimide-DTPA has emerged as a valuable tool in this field, offering a strategic approach to the site-specific conjugation of radiometals to biomolecules. This technical guide provides an in-depth overview of this compound, covering its core principles, experimental protocols, and key data for researchers and professionals in radiopharmaceutical chemistry.
This compound is a bifunctional chelating agent (BFCA) that combines two key functionalities: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) moiety.[1][2] The maleimide group provides a highly selective reactive handle for covalent attachment to thiol (-SH) groups present in biomolecules, such as the cysteine residues of antibodies or peptides.[3][4] This specificity allows for a more controlled and site-specific conjugation compared to less selective methods that target amine groups (e.g., lysine (B10760008) residues).[1] The DTPA portion of the molecule is a powerful chelator that can stably coordinate with a variety of radiometals, including Indium-111 (B102479) (¹¹¹In) and Yttrium-90 (⁹⁰Y), which are commonly used in Single Photon Emission Computed Tomography (SPECT) imaging and targeted radionuclide therapy, respectively.[1][5]
The use of this compound offers several advantages in the design of radiopharmaceuticals. The site-specific nature of the maleimide-thiol reaction helps to preserve the biological activity and immunoreactivity of the targeting molecule, which can be compromised by random conjugation methods.[1] Furthermore, the resulting thioether bond is generally stable under physiological conditions, contributing to the overall in vivo stability of the radioconjugate.[6]
This guide will delve into the synthesis, conjugation, and radiolabeling procedures involving this compound, supplemented with quantitative data and detailed experimental protocols to facilitate its application in the laboratory.
Core Concepts and Chemical Properties
This compound is a molecule designed for a two-step process in the creation of a radiopharmaceutical: first, conjugation to a targeting biomolecule, and second, chelation of a radiometal.
Chemical Structure of this compound
The fundamental structure of this compound consists of the DTPA chelating core linked to a maleimide functional group. The exact linker between these two moieties can vary, but the core functionalities remain the same.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a protected DTPA derivative with a maleimide-containing linker. A common synthetic route starts with the reaction of an amine with maleic anhydride (B1165640) to form a maleamic acid, which is then cyclized to form the maleimide.[7] This maleimide derivative can then be coupled to a suitably functionalized DTPA molecule.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in radiopharmaceutical chemistry.
| Parameter | Value | Reference |
| Radiolabeling Efficiency with ¹¹¹In | ||
| Median Labeling Efficiency (stored conjugate) | 92 - 96% | [8] |
| High Radiochemical Purity | >95% | [4] |
| Specific Activity | ||
| ¹¹¹In-DTPA-peptide conjugates | 17-25 MBq/µg | [9] |
| ¹¹¹In-labeled J591 antibody | 111–222 MBq/mg | [10] |
| High Specific Activity ¹¹¹In-DTPA-MoAb | Approached 100 µCi/µg | [11] |
| Stability | ||
| ¹¹¹In-MDTPA-OST7 in human serum | Higher stability than cDTPA derived conjugate | [1] |
| Transchelation t(1/2) of ¹¹¹In from DTPA-dGlu-minigastrin in human serum | 239 hours | [12] |
| Transchelation t(1/2) of ⁹⁰Y from DTPA-dGlu-minigastrin in human serum | 130 hours | [12] |
Table 1: Radiolabeling and Stability Data for DTPA Conjugates
| Parameter | Condition | Reference |
| Conjugation Reaction | ||
| pH | 6.5 - 7.5 | [4] |
| Temperature | Room Temperature or 4°C | |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | |
| Radiolabeling Reaction with ¹¹¹In | ||
| pH | ~6 | [8] |
| Temperature | Room Temperature | [8] |
| Incubation Time | 30 minutes | [8] |
Table 2: Typical Reaction Conditions
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiolated Antibody
This protocol outlines the general steps for conjugating this compound to an antibody containing free thiol groups.
Materials:
-
Antibody with accessible sulfhydryl groups (1-10 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent (optional, if antibody requires reduction of disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-ethylmaleimide or Cysteine
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation (Reduction - Optional):
-
If the antibody does not have free thiols, disulfide bonds can be reduced.
-
Dissolve the antibody in degassed Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.
-
-
This compound Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the thiolated antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add a 2-fold molar excess of N-ethylmaleimide or cysteine relative to the initial amount of this compound to quench any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-DTPA conjugate from excess reagents using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS or citrate (B86180) buffer, pH 6.0).
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the number of DTPA molecules per antibody (drug-to-antibody ratio, DAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity.
-
Caption: Experimental workflow for antibody conjugation.
Protocol 2: Radiolabeling of Antibody-DTPA Conjugate with Indium-111
This protocol describes the radiolabeling of the purified antibody-DTPA conjugate with ¹¹¹In.
Materials:
-
Purified antibody-DTPA conjugate
-
¹¹¹InCl₃ solution
-
Radiolabeling Buffer: 0.1 M Sodium Citrate or Acetate Buffer, pH 5.5-6.0
-
Quenching Solution: 50 mM DTPA solution
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Radio-TLC system for quality control
Procedure:
-
Preparation:
-
Adjust the pH of the ¹¹¹InCl₃ solution to 5.5-6.0 using the Radiolabeling Buffer.
-
Dilute the antibody-DTPA conjugate to a suitable concentration (e.g., 1 mg/mL) in the Radiolabeling Buffer.
-
-
Radiolabeling Reaction:
-
Add the pH-adjusted ¹¹¹InCl₃ solution to the antibody-DTPA conjugate solution. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Add a small volume of the 50 mM DTPA solution to chelate any unbound ¹¹¹In.
-
Incubate for 5-10 minutes at room temperature.
-
-
Quality Control (Radiochemical Purity):
-
Determine the radiochemical purity of the crude reaction mixture using a radio-TLC system. A typical system uses ITLC-SG strips with a mobile phase of 0.1 M sodium citrate, pH 6.0. The radiolabeled antibody remains at the origin, while free ¹¹¹In-DTPA moves with the solvent front.
-
-
Purification:
-
If the radiochemical purity is below the desired level (typically >95%), purify the radiolabeled antibody using a size-exclusion chromatography column equilibrated with a physiologically compatible buffer (e.g., PBS).
-
Collect the fractions containing the purified radiolabeled antibody.
-
-
Final Product Formulation:
-
Pool the purified fractions and sterile-filter through a 0.22 µm filter into a sterile vial.
-
Determine the final radioactivity and protein concentration to calculate the specific activity.
-
Caption: Radiolabeling workflow with Indium-111.
Signaling Pathways and Logical Relationships
The fundamental principle behind the use of this compound in radiopharmaceuticals is the creation of a targeted agent that can deliver a radioactive payload to a specific biological target, such as a cancer cell.
Caption: Logical pathway of a this compound based radiopharmaceutical.
Conclusion
This compound stands as a robust and versatile bifunctional chelator in the radiopharmaceutical chemist's toolkit. Its ability to facilitate site-specific conjugation to thiol-containing biomolecules, combined with the stable chelation of medically relevant radionuclides, makes it a highly attractive option for the development of targeted diagnostic and therapeutic agents. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their endeavors to create the next generation of innovative radiopharmaceuticals. As with any chemical process, optimization of the described protocols for specific antibodies, peptides, and radiometals is crucial for achieving the desired product characteristics and performance.
References
- 1. Reassessment of diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for indium-111 labeling of polypeptides using a newly synthesized monoreactive DTPA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An indium-111-labelled membrane-targeted peptide for cell tracking with radionuclide imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 8. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 111Indium-diethylenetriaminepentaacetic acid-d-phenylalanine-octreotide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Preparation and immunoreactivity of high specific activity indium-111-DTPA labeled monoclonal antibody (MoAb) using ultrapure indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Principles: The Thiol-Maleimide Michael Addition
An In-depth Technical Guide to the Core Principles of Maleimide-Thiol Chemistry
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a foundational technique. Among the array of bioconjugation strategies, the reaction between a maleimide (B117702) and a thiol group stands out for its efficiency, high selectivity, and mild reaction conditions.[1] This chemistry is a cornerstone in the development of targeted therapeutics like antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[2][3]
This technical guide provides a comprehensive exploration of the maleimide-thiol reaction, detailing its core mechanism, kinetics, critical reaction parameters, potential side reactions, and stability considerations.
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism.[2][4] In this conjugate addition, a nucleophilic thiol group, typically from a cysteine residue in a protein, attacks one of the electrophilic carbons of the carbon-carbon double bond within the maleimide ring.[1][4] This process results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[2][4]
The reaction is highly valued for its specificity and is often considered a type of "click chemistry" due to its high yield, selectivity, and ability to proceed under benign, physiological conditions.[2][5]
Critical Parameters Influencing the Reaction
The success, rate, and specificity of maleimide-thiol conjugation are critically dependent on several experimental parameters.
pH
The pH of the reaction buffer is the most critical factor.[1] The optimal pH range for this conjugation is typically between 6.5 and 7.5 .[6][7]
-
Below pH 6.5 : The concentration of the reactive thiolate anion (R-S⁻) is low because the thiol group (pKa typically around 8.5) remains protonated (R-SH). This significantly slows down the reaction rate.[2][8]
-
pH 6.5 to 7.5 : This range provides the ideal balance, with a sufficient concentration of the nucleophilic thiolate anion to ensure a rapid reaction while maintaining high selectivity for thiols over other nucleophilic groups like amines.[9][10] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine (B10760008) residues).[1][11]
-
Above pH 7.5 : Two significant side reactions become prominent:
-
Reaction with Amines : The maleimide group begins to react competitively with primary amines, such as the side chains of lysine residues, leading to a loss of selectivity and a heterogeneous product mixture.[8][11]
-
Maleimide Hydrolysis : The maleimide ring becomes increasingly susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols, thereby reducing the conjugation yield.[4][8]
-
| pH Range | Predominant Thiol Species | Reaction Rate with Thiol | Competing Reactions |
| < 6.5 | R-SH (protonated) | Very Slow | Minimal |
| 6.5 - 7.5 | Equilibrium of R-SH / R-S⁻ | Optimal | Minimal |
| > 7.5 | R-S⁻ (thiolate) | Fast | Reaction with primary amines increases significantly.[8] |
| > 8.0 | R-S⁻ (thiolate) | Fast | Rapid maleimide hydrolysis and reaction with amines.[7][8] |
Stoichiometry
The molar ratio of maleimide to thiol significantly influences conjugation efficiency. To drive the reaction to completion, an excess of the maleimide reagent is generally used. For protein labeling, a 10- to 20-fold molar excess of the maleimide is a common starting point.[6][12] However, the optimal ratio can depend on the specific biomolecules involved. For instance, a 2:1 maleimide-to-thiol ratio was found to be optimal for the small peptide cRGDfK, while a 5:1 ratio was better for a larger nanobody.[13]
Temperature and Time
The reaction is typically performed at room temperature (20-25°C) for 1-2 hours or at 4°C overnight.[6][12] Room temperature reactions are faster, while reactions at 4°C are recommended for sensitive proteins to minimize potential degradation.[1]
Stability and Side Reactions
While the maleimide-thiol reaction is highly efficient, several side reactions can occur, impacting the homogeneity and stability of the final conjugate. The stability of the resulting thiosuccinimide adduct is governed by a competition between two pathways: a reversible retro-Michael reaction and an irreversible hydrolysis of the succinimide (B58015) ring.[14]
Retro-Michael Reaction and Thiol Exchange
The primary mechanism of instability is the retro-Michael reaction , a reversal of the initial conjugation process where the thioether bond breaks.[14] In a biological environment rich in thiols, such as glutathione (B108866) (GSH), this can lead to a "thiol exchange," where the conjugated payload is transferred from the target biomolecule to other molecules.[3][15] This is a major drawback for therapeutics like ADCs, as it can lead to off-target toxicity and reduced efficacy.[14][16]
Hydrolysis of the Thiosuccinimide Ring
Hydrolysis of the thiosuccinimide ring after conjugation is a desirable outcome. This ring-opening reaction forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[14][16] Strategies to improve conjugate stability often focus on promoting this hydrolytic stabilization. Some "self-hydrolyzing" maleimides with electron-withdrawing N-substituents have been developed to accelerate this process, ensuring greater in vivo stability.[16][17]
Thiazine (B8601807) Rearrangement
When conjugation occurs with a peptide or protein containing an N-terminal cysteine, the newly formed succinimidyl thioether can undergo rearrangement to a six-membered thiazine structure.[5][18] This side reaction is more prominent at basic pH. Performing the conjugation under acidic conditions (near pH 5) or acetylating the N-terminal amine can prevent this rearrangement.[5]
| Side Reaction | Description | Influencing Factors | Mitigation Strategy |
| Maleimide Hydrolysis | Ring-opening of the maleimide reagent before conjugation, rendering it inactive.[4] | Higher pH (>7.5), elevated temperatures.[19] | Prepare aqueous maleimide solutions immediately before use; maintain pH between 6.5-7.5.[4][8] |
| Reaction with Amines | Maleimide reacts with primary amines (e.g., lysine) instead of thiols.[11] | Higher pH (>7.5).[9] | Strictly maintain the reaction pH below 7.5.[10] |
| Retro-Michael Reaction | Reversal of the thioether bond formation, leading to dissociation.[14] | Presence of other thiols (e.g., glutathione).[15] | Promote post-conjugation hydrolysis of the succinimide ring.[14] |
| Thiazine Rearrangement | Rearrangement of the adduct when using an N-terminal cysteine.[18] | Basic pH, free N-terminal amine. | Perform conjugation at acidic pH or acetylate the N-terminus.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the maleimide-thiol reaction. Note that rates and stability are highly dependent on the specific molecules and reaction conditions.
| Parameter | Typical Value / Range | Significance |
| Optimal pH Range | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing side reactions.[6] |
| Reaction Rate (Thiol vs. Amine) | ~1,000 : 1 at pH 7.0 | Demonstrates the high chemoselectivity for thiols at neutral pH.[11] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | An excess of maleimide drives the reaction to completion.[12][20] |
| Reaction Time | 1-2 hours at Room Temp; Overnight at 4°C | Standard incubation times for achieving high conjugation yield.[6] |
| Half-life of Ring-Opened Adducts | > 2 years | Hydrolyzed thiosuccinimide products are highly stable against reversal.[14][16] |
Experimental Protocols
This section provides a general, detailed methodology for the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
Materials and Reagents
-
Protein : Protein to be labeled (1-10 mg/mL).[21]
-
Maleimide Reagent : Maleimide-functionalized dye, drug, or linker.
-
Reaction Buffer : Degassed, thiol-free buffer, pH 7.0-7.5 (e.g., 1x PBS, 10-100 mM Tris, or HEPES).[13]
-
Reducing Agent (Optional) : TCEP (tris-carboxyethylphosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.[22]
-
Quenching Reagent : Small molecule thiol (e.g., cysteine, 2-mercaptoethanol).[6]
-
Solvent : Anhydrous DMSO or DMF for dissolving the maleimide reagent.
-
Purification System : Desalting column (e.g., Sephadex G-25), dialysis, or HPLC for removing excess reagents.[20]
Experimental Workflow Diagram
Detailed Step-by-Step Procedure
-
Prepare Protein Solution : Dissolve the protein to be labeled at a concentration of 1-10 mg/mL in a degassed reaction buffer (pH 7.0-7.5).[21] Buffers should be free of any thiol-containing compounds.
-
Reduction of Disulfide Bonds (Optional) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols.
-
Prepare Maleimide Stock Solution : Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a stock concentration of ~10 mM.[20] Aqueous solutions of maleimides are not stable and should not be stored.[20]
-
Perform Conjugation Reaction : Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess of maleimide is a good starting point).[6] Add the maleimide solution dropwise while gently stirring.[6]
-
Incubation : Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the maleimide reagent is light-sensitive, protect the reaction from light.[6]
-
Quench the Reaction : To stop the reaction and consume any excess maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes.[6]
-
Purify the Conjugate : Remove unreacted maleimide and quenching reagent from the protein conjugate using a desalting column, dialysis, or HPLC.[20]
-
Storage of Conjugate : For short-term storage, the purified conjugate can be kept at 2-8°C for up to one week, protected from light.[6] For long-term storage, add stabilizers like BSA (5-10 mg/mL) and sodium azide (B81097) (0.01-0.03%), and store at 4°C or in 50% glycerol (B35011) at -20°C for up to a year.[20]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[22] Its high selectivity for cysteine residues, efficiency, and mild reaction conditions make it an invaluable method for the precise, site-specific modification of biomolecules.[4] A thorough understanding of its core mechanism, the critical influence of pH, and strategies to mitigate side reactions and instability are essential for researchers aiming to leverage this chemistry to its full potential in creating the next generation of therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. benchchem.com [benchchem.com]
- 15. d-nb.info [d-nb.info]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. benchchem.com [benchchem.com]
A Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA) in Radiometal Chelation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted delivery of radiometals for diagnostic imaging and therapeutic applications is a cornerstone of modern nuclear medicine. The success of these radiopharmaceuticals hinges on the stable sequestration of the radiometal by a chelating agent. Diethylenetriaminepentaacetic acid (DTPA), an acyclic polyaminocarboxylic acid, has been a foundational bifunctional chelator for decades. Its flexible structure allows for rapid and efficient complexation with a variety of radiometals at ambient temperatures. This guide provides an in-depth technical overview of DTPA's role, covering its mechanism of chelation, quantitative stability data, detailed experimental protocols, and a comparative analysis with other common chelators.
The Chemistry of DTPA Chelation
Structure and Properties
DTPA is an octadentate ligand, possessing three amine nitrogens and five carboxylate oxygens that act as hard donor atoms.[1] This structure allows it to form multiple coordination bonds with a single metal ion, a process known as chelation.[2] As an acyclic, or "open-chain," chelator, its flexible backbone can readily wrap around a radiometal ion.[3] This structural flexibility is a key factor in its rapid labeling kinetics.[4]
Mechanism of Radiometal Coordination
The chelation process involves the DTPA molecule forming a stable, water-soluble complex with a radiometal ion.[2] The three nitrogen atoms and five deprotonated oxygen atoms of the carboxyl groups coordinate with the metal, effectively sequestering it and preventing its undesired interaction with biological systems.[5] This "crab-like" binding action is crucial for preventing the in vivo release of the radiometal, which could lead to toxicity or accumulation in non-target tissues like bone.[5][6]
Quantitative Analysis of DTPA-Radiometal Complexes
The suitability of a chelator is determined by the stability of the complex it forms. This is assessed through thermodynamic stability constants and kinetic inertness.
Thermodynamic Stability
The thermodynamic stability constant (log K) indicates the strength of the metal-ligand bond at equilibrium. Higher log K values suggest a more stable complex. DTPA forms highly stable complexes with many trivalent metals used in nuclear medicine.[3][7]
| Radiometal/Metal Ion | Log K (Stability Constant) | Notes |
| Indium-111 (In³⁺) | ~29.0 | Highly stable complex, forms the basis for many imaging agents.[7][8] |
| Yttrium-90 (Y³⁺) | ~22.0 | Used for radioimmunotherapy, but stability is lower than with DOTA.[9] |
| Lutetium-177 (Lu³⁺) | ~22.4 | Suitable for theranostic applications.[9] |
| Gadolinium-153 (Gd³⁺) | ~22.5 | A non-radioactive surrogate used in MRI contrast agent studies.[10] |
| Technetium-99m (Tc⁴⁺) | Lower/Variable | DTPA is a poor chelator for 99mTc, often leading to low labeling efficiency.[9][11] |
| Bismuth-212/213 (Bi³⁺) | Lower than DOTA | DTPA complexes with Bismuth are less stable in vivo compared to DOTA constructs.[12] |
Note: Log K values can vary based on experimental conditions (pH, temperature, ionic strength).
Kinetic Inertness and In Vitro Stability
While thermodynamic stability is important, kinetic inertness—the resistance of the complex to dissociation—is often more predictive of in vivo stability.[6] This is typically evaluated by challenging the radiolabeled complex in human serum.
| Radiometal Complex | Assay Conditions | Measurement | Result |
| ¹¹¹In-DTPA-dGlu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 239 hours[13] |
| ¹¹¹In-DTPA-Leu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 91 hours[13] |
| ⁹⁰Y-DTPA-dGlu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 130 hours[13] |
| ⁹⁰Y-DTPA-Leu-minigastrin | Human Serum @ 37°C | Transchelation t₁/₂ | 53 hours[13] |
| ¹⁷⁷Lu-P-DTPA | Human Serum | Stability Assay | Good serum stability reported.[14] |
Note: Kinetic stability can be significantly influenced by the structure of the biomolecule conjugated to DTPA.
Radiolabeling Efficiency
A major advantage of DTPA is its ability to form complexes rapidly under mild conditions.
| Radiometal | Typical Labeling Conditions | Radiolabeling Efficiency / Purity |
| Indium-111 (In³⁺) | Room Temperature, pH 4.5-5.5, 5-20 min | >95%[3][7] |
| Yttrium-90 (Y³⁺) | Room Temperature, pH 4.5-5.5, 10-30 min | High (>95%)[9][15] |
| Lutetium-177 (Lu³⁺) | Room Temperature or mild heat (40°C) | High (>95%)[9][15] |
| Technetium-99m (Tc⁴⁺) | Room Temperature (kit-based) | Variable, often low efficiency.[9] |
Experimental Protocols in DTPA Radiochemistry
The development of a DTPA-based radiopharmaceutical follows a structured workflow from conjugation to in vivo evaluation.
Protocol: Radiolabeling of a Biomolecule with a DTPA-conjugate
This protocol provides a general methodology for labeling a DTPA-conjugated antibody with Indium-111.
-
Reagent Preparation :
-
Prepare a stock solution of the DTPA-conjugated antibody (e.g., 1 mg/mL) in a metal-free buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.0).
-
Obtain a calibrated solution of ¹¹¹InCl₃ in 0.05 M HCl.
-
-
Labeling Reaction :
-
In a sterile, metal-free microcentrifuge tube, add 100 µg of the DTPA-antibody conjugate.
-
Add a calculated volume of ¹¹¹InCl₃ solution (e.g., 37-185 MBq or 1-5 mCi).
-
Adjust the final volume to 200-500 µL with the acetate buffer to ensure the pH is between 4.5 and 5.5.
-
Incubate at room temperature for 15-30 minutes.
-
-
Quenching (Optional) :
-
To stop the reaction and sequester any unbound ¹¹¹In, add a small volume of 0.1 M DTPA or EDTA solution to a final concentration of 1-5 mM.
-
-
Quality Control :
-
Determine the radiochemical purity (RCP) using Instant Thin-Layer Chromatography (ITLC).
-
Stationary Phase : ITLC-SG strip.
-
Mobile Phase : 0.1 M Sodium Citrate, pH 5.0.
-
Procedure : Spot a small aliquot of the reaction mixture onto the strip. In this system, the ¹¹¹In-DTPA-antibody remains at the origin (Rf = 0.0), while free ¹¹¹In-citrate or other small complexes migrate with the solvent front (Rf = 1.0).
-
Calculate RCP as (Counts at Origin / Total Counts) x 100%. An RCP > 95% is typically required.
-
Protocol: In Vitro Serum Stability Assay
This assay assesses the stability of the radiolabeled complex in a biologically relevant medium.
-
Incubation :
-
Add an aliquot of the purified radiolabeled DTPA-conjugate to a vial of fresh human serum to achieve a final concentration of ~50% serum.
-
Incubate the mixture in a water bath at 37°C.
-
-
Time-Point Sampling :
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), withdraw a small sample.
-
-
Analysis :
-
Analyze each sample by a suitable method to separate the intact radiolabeled conjugate from any released radiometal. Size Exclusion Chromatography (SEC-HPLC) is a common method.
-
Alternatively, ITLC can be used as described above to measure the percentage of radioactivity that remains associated with the high-molecular-weight conjugate.
-
-
Data Reporting :
-
Report the results as the percentage of intact radiopharmaceutical remaining at each time point.
-
Protocol: In Vivo Biodistribution Study
This protocol determines the uptake, distribution, and clearance of the radiopharmaceutical in an animal model.
-
Animal Model :
-
Use appropriate healthy or tumor-bearing mice (e.g., BALB/c or athymic nude mice), typically in groups of n=3-5 per time point.
-
-
Administration :
-
Inject a known amount of the radiopharmaceutical (e.g., 0.1-0.5 MBq in 100 µL saline) into each mouse, typically via tail vein injection.
-
-
Euthanasia and Organ Harvesting :
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), euthanize the animals.
-
Dissect key organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.).
-
-
Measurement and Calculation :
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with standards prepared from the injectate.
-
Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
-
DTPA in Context: Comparison and Applications
While effective, DTPA is not always the optimal chelator. Its primary competitors are macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
-
Advantages of DTPA : The primary advantage of DTPA is its rapid labeling at room temperature, which is beneficial for conjugating to heat-sensitive biomolecules like antibodies.[3][4]
-
Limitations of DTPA : The kinetic inertness of DTPA complexes is generally lower than that of macrocyclic chelators like DOTA.[13] This can lead to the release of the radiometal in vivo, especially with therapeutic nuclides like ⁹⁰Y and ¹⁷⁷Lu, resulting in unwanted uptake in the bone marrow or other non-target organs.[4][13] For this reason, DOTA is often preferred for therapeutic applications.[5]
-
Derivatives : To improve stability, derivatives such as CHX-A''-DTPA have been developed, which show increased kinetic inertness compared to standard DTPA.[15]
Applications in Nuclear Medicine
DTPA's versatility has led to its use in a wide range of applications:
-
Diagnostic Imaging : DTPA is widely used for labeling diagnostic isotopes. ¹¹¹In-DTPA-octreotide (Octreoscan®) was a landmark agent for imaging neuroendocrine tumors.[4] 99mTc-DTPA is used for renal function scans to measure glomerular filtration rate (GFR).[11][16][17]
-
Radioimmunotherapy (RIT) : While DOTA is often preferred, DTPA has been used to chelate therapeutic radiometals like ⁹⁰Y for RIT, particularly when milder labeling conditions are required.[9]
-
Decorporation Agent : In a non-radiolabeling context, Ca-DTPA and Zn-DTPA are FDA-approved drugs used to chelate and enhance the excretion of internal contamination with transuranic radionuclides like plutonium and americium.[18]
Conclusion
DTPA remains a vital and highly versatile chelator in the field of radiometal chemistry. Its principal advantages—rapid, room-temperature labeling and strong thermodynamic stability with key diagnostic radiometals like Indium-111—ensure its continued relevance. However, researchers and developers must be cognizant of its limitations, particularly its lower kinetic inertness compared to macrocyclic systems like DOTA, which can be a critical factor for in vivo stability, especially in therapeutic applications. The ongoing development of improved acyclic chelators builds upon the foundational chemistry of DTPA, aiming to combine its favorable labeling kinetics with the robust in vivo stability required for the next generation of targeted radiopharmaceuticals.
References
- 1. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. openmedscience.com [openmedscience.com]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. researchgate.net [researchgate.net]
- 8. Chemical aspects of metal ion chelation in the synthesis and application antibody-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability constants for Gd3+ binding to model DTPA-conjugates and DTPA-proteins: implications for their use as magnetic resonance contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. radiopaedia.org [radiopaedia.org]
- 12. connectsci.au [connectsci.au]
- 13. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Evaluation of DTPA-HPMA Copolymers as Potential Decorporating Agents for Prophylactic Therapy of Actinide Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsna.org [pubs.rsna.org]
- 17. blog.docopd.com [blog.docopd.com]
- 18. irpa.net [irpa.net]
An In-depth Technical Guide to the Synthesis and Characterization of Maleimide-DTPA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a key bifunctional chelator in drug development. The content herein is curated for professionals in the fields of bioconjugation, radiopharmaceuticals, and targeted drug delivery.
Introduction
This compound is a heterobifunctional linker that plays a pivotal role in modern bioconjugate chemistry. It incorporates two key functional moieties: a maleimide (B117702) group and a diethylenetriaminepentaacetic acid (DTPA) chelator. The maleimide group provides a reactive handle for covalent attachment to thiol-containing biomolecules, such as proteins, peptides, and antibodies, through a stable thioether linkage. The DTPA moiety is a powerful chelating agent capable of stably coordinating with a variety of metal ions, including radionuclides like Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Gadolinium(III) (Gd³⁺). This dual functionality makes this compound an invaluable tool for the development of antibody-drug conjugates (ADCs), targeted radiopharmaceuticals for imaging (SPECT/PET) and therapy, and MRI contrast agents.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. Two common strategies are presented below. The first is a direct approach involving the reaction of cyclic DTPA anhydride (B1165640) with an amino-maleimide. The second is a more versatile method for a modified DTPA derivative, which can be adapted for various linker lengths, involving the coupling of a protected DTPA derivative with a maleimide-containing carboxylic acid.
Synthesis via Cyclic DTPA Anhydride
This method provides a straightforward route to a this compound conjugate.
Reaction Scheme:
A Technical Guide to Maleimide-DTPA: A Bifunctional Chelator for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA), a bifunctional chelator crucial for the development of targeted therapeutics and diagnostic agents. This document details supplier information, key technical data, experimental protocols for bioconjugation, and the underlying principles of its application in creating antibody-drug conjugates (ADCs) and radiolabeled biomolecules.
Introduction to this compound
This compound is a versatile bifunctional crosslinker that plays a pivotal role in bioconjugation. It incorporates two key functional groups:
-
A maleimide (B117702) group , which reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable thioether bond, ensuring a secure attachment of the chelator to the biomolecule.[]
-
A diethylenetriaminepentaacetic acid (DTPA) moiety , a powerful chelating agent capable of stably binding a variety of metal ions. This feature is extensively utilized for radiolabeling biomolecules with diagnostic or therapeutic radionuclides, such as Indium-111.[2]
The monoreactive nature of this compound is advantageous as it prevents the undesirable intra- and intermolecular cross-linking of proteins that can occur with bifunctional reagents like cyclic DTPA anhydride. This leads to the formation of more homogeneous and stable conjugates.
Supplier and Purchasing Information
A variety of chemical suppliers offer this compound, often under different product names or as part of chelator packs. When selecting a supplier, it is crucial to consider factors such as purity, available quantities, and the provision of detailed technical documentation like a Certificate of Analysis.
| Supplier | Product Name | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |
| Chematech | This compound | C107 | >95% | 629.49 | Not Specified |
| Macrocyclics | Maleimido-mono-amide-DTPA | B-372 | ≥ 95% | 857.5 (as 3TFA salt) | 2032239-75-9 |
| MedchemExpress | This compound (MDTPA) | HY-W738256 | Not Specified | 515.47 | 180152-82-3 |
| ChemPep | This compound | 330458 | Not Specified | 515.5 | 180152-82-3 |
Note: Molecular weights may vary depending on the salt form provided by the supplier. Pricing information is subject to change and should be obtained directly from the suppliers.
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to antibodies and subsequent radiolabeling. These protocols are generalized and may require optimization based on the specific antibody and intended application.
Antibody Thiolation (Disulfide Bond Reduction)
For antibodies that do not have readily available free sulfhydryl groups, a reduction step is necessary to generate them from interchain disulfide bonds.
Materials:
-
Antibody solution (e.g., 10 mg/mL)
-
500 mM Sodium Borate/500 mM NaCl, pH 8.0
-
100 mM Dithiothreitol (DTT) in water
-
Sephadex G-25 resin
-
PBS containing 1 mM DTPA (PBS/D)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for thiol quantification
Procedure:
-
To 4.8 mL of the antibody solution, add 600 µL of the sodium borate/NaCl buffer.
-
Add 600 µL of the 100 mM DTT solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange using a Sephadex G-25 column equilibrated with PBS/D.
-
Determine the concentration of the reduced antibody by measuring absorbance at 280 nm.
-
Quantify the number of free thiol groups by reacting an aliquot with DTNB and measuring the absorbance at 412 nm.
Conjugation of this compound to the Thiolated Antibody
Materials:
-
Thiolated antibody in PBS/D
-
This compound dissolved in an organic solvent (e.g., DMSO or DMF)
-
Acetonitrile
-
100 mM Cysteine solution in PBS/D
Procedure:
-
Dilute the thiolated antibody with PBS/D to a final concentration of 2.5 mg/mL and chill on ice.
-
Prepare the this compound solution. For a typical reaction, a 9.5-fold molar excess of this compound to the antibody is used. The final reaction mixture should contain approximately 20% organic solvent. Chill the solution on ice.
-
Rapidly add the chilled this compound solution to the cold-reduced antibody solution with mixing.
-
Incubate the reaction mixture on ice for 1 hour.
-
To quench the reaction, add a 20-fold molar excess of cysteine over the initial amount of maleimide.
Purification of the Antibody-DTPA Conjugate
Materials:
-
Sephadex G-25 column or centrifugal ultrafiltration device
-
PBS
-
0.2 µm sterile filter
Procedure:
-
Concentrate the reaction mixture using a centrifugal ultrafiltration device.
-
Perform buffer exchange into PBS using a Sephadex G-25 column to remove unreacted this compound and cysteine.
-
Sterile filter the purified conjugate through a 0.2 µm filter.
-
Analyze the conjugate for concentration (A280), aggregation (size-exclusion chromatography), and drug-to-antibody ratio (DAR) by measuring remaining free thiols.
Radiolabeling of the Antibody-DTPA Conjugate with Indium-111
Materials:
-
Antibody-DTPA conjugate in PBS
-
0.15 M Ammonium acetate (B1210297) (NH4OAc) buffer, pH 7
-
Indium-111 chloride (111InCl3) in 0.05 M HCl
-
0.1 M EDTA solution
-
PD-10 column
Procedure:
-
To a solution of the antibody-DTPA conjugate (e.g., 50 µL of a 1 mg/mL solution), add 100 µL of the NH4OAc buffer.
-
Add the 111InCl3 solution (e.g., 1 mCi in 3 µL) to the mixture and vortex.
-
Incubate at room temperature for 30 minutes.
-
Quench the reaction by adding 4 µL of the 0.1 M EDTA solution.
-
Purify the 111In-labeled antibody conjugate using a PD-10 column with PBS as the eluent.
Application in Targeted Therapy: Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the construction of ADCs, which are designed to deliver a potent cytotoxic agent specifically to cancer cells. In this context, the DTPA moiety can be replaced by a linker attached to a cytotoxic drug. The maleimide group still serves to conjugate this linker-drug complex to the antibody.
Mechanism of Action of a HER2-Targeted ADC
A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers.[3] An anti-HER2 antibody conjugated to a cytotoxic payload via a maleimide-containing linker will circulate in the bloodstream until it encounters a HER2-expressing cancer cell.
The general mechanism involves:
-
Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of the cancer cell.
-
Internalization: Upon binding, the ADC-HER2 receptor complex is internalized by the cell, typically through endocytosis.[4]
-
Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload.
-
Cell Death: The released payload then exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Visualizations
Experimental Workflow for Antibody-DTPA Conjugation
Caption: Workflow for the conjugation of this compound to an antibody.
General Mechanism of a HER2-Targeted Antibody-Drug Conjugate
Caption: General mechanism of action for a HER2-targeted ADC.
References
Methodological & Application
Protocol for Maleimide-DTPA Conjugation to Antibodies for Radioimmunotherapy and Imaging Applications
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of chelating agents, such as Diethylenetriaminepentaacetic acid (DTPA), to monoclonal antibodies (mAbs) is a critical step in the development of antibody-drug conjugates (ADCs) for radioimmunotherapy and in vivo imaging. The maleimide-thiol reaction is a widely used method for this purpose due to its high specificity and efficiency. This protocol details the procedure for conjugating a maleimide-functionalized DTPA to a target antibody. The process involves the reduction of the antibody's native disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with the maleimide (B117702) group of the DTPA derivative to form a stable thioether bond. Careful control of the reaction conditions is essential to achieve an optimal chelator-to-antibody ratio (CAR), preserving the antibody's immunoreactivity while ensuring efficient chelation of radionuclides.
Core Principles: The Chemistry of Maleimide-Thiol Conjugation
The foundation of this protocol is the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue on the antibody attacks the electron-deficient double bond of the maleimide ring on the DTPA molecule. This reaction is highly specific for thiols within a pH range of 6.5-7.5, minimizing off-target reactions with other amino acid residues such as lysine.[][2][3] The resulting thiosuccinimide linkage provides a stable covalent bond between the antibody and the DTPA chelator.
Quantitative Data Summary
The efficiency of the conjugation and its impact on the antibody's function are critical parameters. The following tables summarize key quantitative data to guide the optimization of the conjugation process.
Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for selective reaction of maleimide with thiols, minimizing hydrolysis of the maleimide group and reaction with amines.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction kinetics (typically 1-2 hours). 4°C for longer incubations (overnight) to minimize potential antibody degradation.[] |
| Reaction Time | 1 - 4 hours at Room Temperature; Overnight at 4°C | Sufficient time for the conjugation reaction to proceed to completion. |
| Maleimide-DTPA:Antibody Molar Ratio | 5:1 to 20:1 | A molar excess of the this compound reagent drives the reaction towards completion. The optimal ratio should be determined empirically for each antibody.[3][5] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency.[6] |
Table 2: Impact of Chelator-to-Antibody Ratio (CAR) on Immunoreactivity
The following data, adapted from studies using DTPA anhydride (B1165640) conjugation, illustrates the general trend of increasing chelator load on antibody activity. A similar trend is expected for maleimide-based conjugation.
| Molar Ratio of DTPA Reagent to Antibody | Resulting DTPA molecules per Antibody | Retention of Binding Activity (%) |
| 50:1 | 1 | 93%[7][8][9] |
| 100:1 | 4 | 60%[7][8][9] |
| 500:1 | 11 | 12%[7][8][9] |
| 1000:1 | 29-31 | <5%[7][8][9] |
Note: This data is illustrative and the optimal CAR that maintains high immunoreactivity should be determined experimentally for each specific antibody-DTPA conjugate.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound conjugation to antibodies.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific antibodies and this compound reagents.
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
Maleimide-activated DTPA
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, containing 5 mM EDTA. Degas buffer before use.
-
Quenching Solution: L-cysteine or 2-Mercaptoethanol
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Desalting columns (e.g., Sephadex G-25)
-
Dialysis cassettes (10 kDa MWCO)
-
Spectrophotometer
Procedure:
Step 1: Antibody Preparation and Reduction
-
Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as PBS. If necessary, perform a buffer exchange using a desalting column or dialysis. The antibody concentration should be between 1-10 mg/mL.[6]
-
Reduction of Disulfide Bonds:
-
Using TCEP (recommended): Add a 20-50 fold molar excess of TCEP to the antibody solution. TCEP is stable and does not need to be removed before the addition of the maleimide reagent.
-
Using DTT: Add DTT to a final concentration of 10-20 mM. Incubate for 30 minutes at 37°C.[6] Crucially, excess DTT must be removed before adding the this compound, as it will compete for the maleimide. Remove DTT using a desalting column equilibrated with degassed conjugation buffer.[3][6]
-
-
Incubate the reduction reaction for 30-60 minutes at room temperature.
Step 2: Conjugation Reaction
-
Prepare this compound Stock Solution: Immediately before use, dissolve the maleimide-activated DTPA in anhydrous DMSO or DMF to a concentration of 10 mM.[][5]
-
Initiate Conjugation: Add the desired molar excess (typically 10-20 fold) of the this compound stock solution to the reduced antibody solution.[3] Add the this compound solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light, especially if the this compound is light-sensitive.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction and cap any unreacted maleimide groups, add a quenching agent. Add L-cysteine to a final concentration of 1-2 mM (a 2-5 fold molar excess over the initial this compound).[3][]
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the Antibody-DTPA Conjugate
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the antibody-DTPA conjugate from excess this compound, quenching reagent, and other small molecules.[3]
-
Dialysis: Alternatively, dialyze the reaction mixture against PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.[] Perform at least three buffer changes over 24-48 hours at 4°C.
Step 5: Characterization of the Conjugate
-
Determine Conjugate Concentration: Measure the absorbance of the purified conjugate at 280 nm.
-
Determine Chelator-to-Antibody Ratio (CAR):
-
Assess Immunoreactivity: Perform an ELISA or other binding assay to compare the antigen-binding affinity of the conjugated antibody to that of the unconjugated antibody.
-
Analyze Aggregation: Use size-exclusion chromatography (SEC-HPLC) to assess the level of aggregation in the final conjugate preparation.
Step 6: Storage
Store the purified antibody-DTPA conjugate at 4°C for short-term use or at -80°C for long-term storage. For long-term storage, it is advisable to add a cryoprotectant such as glycerol (B35011) and to aliquot the conjugate to avoid multiple freeze-thaw cycles.
Signaling Pathway and Logical Relationship Diagram
Caption: Logical flow of the this compound conjugation process.
References
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Peptides with Maleimide-DTPA and Indium-111
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the radiolabeling of thiol-containing peptides with Indium-111 (B102479) (¹¹¹In) using a maleimide-functionalized diethylenetriaminepentaacetic acid (DTPA) chelator. This method is a cornerstone in the development of radiopharmaceuticals for single-photon emission computed tomography (SPECT) imaging and targeted radionuclide therapy. The maleimide (B117702) group allows for specific and efficient conjugation to cysteine residues on a peptide, while the DTPA moiety securely chelates the trivalent ¹¹¹In³⁺ ion.[1][2][3] This protocol outlines the necessary steps from peptide preparation to the final quality control of the ¹¹¹In-labeled peptide, ensuring high radiochemical purity and stability for preclinical and clinical research.
Experimental Protocols
Protocol 1: Conjugation of Maleimide-DTPA to a Thiol-Containing Peptide
This protocol describes the covalent attachment of the this compound chelator to a peptide containing a free thiol group, typically from a cysteine residue.
Materials:
-
Thiol-containing peptide
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), Tris, HEPES, pH 7-7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfide bonds)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Nitrogen or Argon gas
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC))
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in a degassed conjugation buffer at a concentration of 1-10 mg/mL. If the peptide contains disulfide bonds, these must be reduced prior to conjugation. To do this, add a 100-fold molar excess of TCEP to the peptide solution, flush the vial with an inert gas (nitrogen or argon), and incubate at room temperature for 20 minutes.
-
This compound Preparation: Dissolve the this compound in a minimal amount of an organic co-solvent such as DMSO or fresh DMF (e.g., 1-10 mg in 100 µL).
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved this compound to the peptide solution. Flush the reaction vial with inert gas, seal it tightly, and mix thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or overnight at 4°C.
-
Purification of the Peptide-DTPA Conjugate: Purify the resulting peptide-DTPA conjugate from excess this compound and other reaction components using either SEC or RP-HPLC. The choice of method will depend on the properties of the peptide.
Protocol 2: Radiolabeling of Peptide-DTPA Conjugate with Indium-111
This protocol details the chelation of ¹¹¹In by the DTPA-conjugated peptide.
Materials:
-
Peptide-DTPA conjugate
-
¹¹¹InCl₃ solution (in 0.05 M HCl)
-
Radiolabeling buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5)
-
Heating block or water bath
-
Quality control system (e.g., Instant Thin-Layer Chromatography (ITLC) or RP-HPLC)
Procedure:
-
Reaction Setup: In a clean reaction vial, add the purified peptide-DTPA conjugate.
-
Buffering: Add the radiolabeling buffer to the vial to achieve the desired final peptide concentration and a pH of approximately 5.5.
-
Addition of ¹¹¹In: Carefully add the ¹¹¹InCl₃ solution to the buffered peptide-DTPA solution. The amount of ¹¹¹InCl₃ will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[4] For some peptides, gentle heating to 37°C for 1 hour may improve labeling efficiency.[5]
-
Quenching (Optional): The reaction can be quenched by adding a small volume of a solution of a strong chelator like EDTA (e.g., 0.1 M EDTA) to complex any remaining free ¹¹¹In.
-
Purification of the ¹¹¹In-Peptide: If necessary, the ¹¹¹In-labeled peptide can be purified from unlabeled components and free ¹¹¹In using a PD-10 column or RP-HPLC.[1] However, with high labeling efficiency, post-labeling purification may not be required.
Protocol 3: Quality Control of ¹¹¹In-Labeled Peptide
Quality control is essential to determine the radiochemical purity and stability of the final product.
A. Instant Thin-Layer Chromatography (ITLC)
-
Stationary Phase: ITLC-SG (Silica Gel) strips.
-
Mobile Phase: A common mobile phase for separating ¹¹¹In-DTPA-peptides from free ¹¹¹In is a 0.1 M sodium citrate (B86180) solution.
-
Procedure:
-
Spot a small aliquot of the reaction mixture onto the bottom of an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip, mark the solvent front, and let it dry.
-
Cut the strip into sections (e.g., origin and solvent front) and measure the radioactivity of each section using a gamma counter.
-
-
Analysis: The ¹¹¹In-labeled peptide will remain at the origin (Rf = 0.0-0.2), while free ¹¹¹In will migrate with the solvent front (Rf = 0.6-0.8).[6] Calculate the radiochemical purity as (counts at origin / total counts) x 100%.
B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C8 or C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient system is commonly employed, for example:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the components. For example, a gradient of 10% to 90% Solvent B over 15 minutes.
-
Detection: The eluate is monitored with a UV detector (at 220 nm or 280 nm for the peptide) and a radioactivity detector.
-
Analysis: The retention time of the ¹¹¹In-labeled peptide will be different from that of the unlabeled peptide and free ¹¹¹In. The radiochemical purity is calculated by integrating the area under the radioactive peak corresponding to the labeled peptide and dividing it by the total integrated radioactive area.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling process.
| Parameter | Typical Value | Reference(s) |
| Radiolabeling Efficiency | ||
| ITLC | >95% | [6] |
| HPLC | >95% | [8] |
| Specific Activity | 174 GBq/µmol | [8] |
| In Vitro Stability | ||
| Serum (24h) | >90% intact | [4] |
Table 1: Summary of Quantitative Radiolabeling Data.
| Condition | Radiochemical Purity (%) | Reference |
| Peptide Amount | ||
| 2.5 µg | 95.3 ± 0.3 | [8] |
| 5.0 µg | 96.3 ± 0.7 | [8] |
| 10 µg | 98.8 ± 1.0 | [8] |
| Incubation Time | ||
| 5 min | >95% | [6] |
| 15 min | >95% | [6] |
| 30 min | >95% | [6] |
| Temperature | ||
| 25°C | >95% | [8] |
Table 2: Influence of Reaction Conditions on Radiochemical Purity.
Visualizations
Caption: Workflow for ¹¹¹In-Peptide Synthesis.
Caption: ITLC Quality Control Principle.
References
- 1. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of alternative methods for radiochemical purity testing of indium-111 capromab pendetide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. bachem.com [bachem.com]
- 8. Ninho – Repositório Institucional do INCA [ninho.inca.gov.br]
Application Notes and Protocols: Maleimide-DTPA in SPECT and PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA) in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. Detailed protocols for the conjugation of this compound to biomolecules and subsequent radiolabeling are provided, along with key quantitative data from imaging studies.
Introduction to this compound
This compound is a bifunctional chelating agent that plays a crucial role in the development of targeted radiopharmaceuticals for molecular imaging.[1][2] It combines two key functional moieties:
-
A maleimide (B117702) group: This group selectively reacts with free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[][4] This allows for the site-specific conjugation of the chelator to a biomolecule of interest, such as an antibody or a peptide, that can target specific cells or tissues in the body.[5][]
-
A DTPA (Diethylenetriaminepentaacetic acid) group: DTPA is a well-established and versatile chelating agent capable of forming stable complexes with a wide range of radiometals used in nuclear medicine.[7][8][9] For SPECT imaging, it is commonly used to chelate isotopes like Indium-111 (¹¹¹In) and Technetium-99m (⁹⁹mTc).[1][8][10] For PET imaging, while less common, DTPA can chelate certain PET isotopes.
This dual functionality makes this compound an invaluable tool for developing radiolabeled biomolecules for SPECT and PET imaging, enabling non-invasive visualization and quantification of biological processes at the molecular level.[11][12]
Applications in SPECT and PET Imaging
The primary application of this compound is in the preparation of radiolabeled targeting molecules for SPECT and PET imaging in various research and clinical areas, particularly in oncology. By conjugating this compound to a targeting vector (e.g., an antibody, antibody fragment, or peptide) that recognizes a specific biomarker on cancer cells, it is possible to deliver a radioactive isotope to the tumor site. The emitted radiation can then be detected by a SPECT or PET scanner to generate an image of the tumor.
Key Applications Include:
-
Tumor Imaging: Radiolabeled antibodies and peptides targeting tumor-specific antigens or receptors are widely developed for cancer diagnosis, staging, and monitoring treatment response.[10][11][13]
-
Imaging of Apoptosis and Necrosis: Annexin A5, a protein that binds to phosphatidylserine (B164497) exposed on apoptotic cells, can be labeled with ¹¹¹In using a DTPA derivative for imaging cell death.[12] Similarly, necrosis-avid agents can be developed to monitor therapy-induced tumor cell death.[14]
-
Preclinical Research: In animal models, this compound-conjugated probes are used to study disease progression, evaluate the efficacy of new drugs, and understand the biodistribution and pharmacokinetics of targeting molecules.[10][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DTPA-based radiopharmaceuticals for SPECT imaging. This data provides insights into the radiolabeling efficiency, stability, and in vivo performance of these imaging agents.
Table 1: Radiolabeling and Stability of ⁹⁹mTc-DTPA Conjugates
| Radiotracer | Radiolabeling Yield | Stability (in saline and serum) | Reference |
| [⁹⁹mTc]DTPA-FLUT | 97% | >95% up to 6 hours | [13] |
| ⁹⁹mTc-DTPA-(Me-Trp)₂ | >95% | Stable for ~24 hours | [10] |
| ⁹⁹mTc-DTPA-(5HT)₂ | >95% | Stable for ~24 hours | [10] |
Table 2: In Vivo Performance of ⁹⁹mTc-DTPA Conjugates in Tumor-Bearing Mice
| Radiotracer | Tumor-to-Muscle Ratio (1h post-injection) | Tumor-to-Muscle Ratio (4h post-injection) | Reference |
| ⁹⁹mTc-DTPA-(Me trp)₂ | 5.07 ± 0.001 | 4.2 ± 0.001 | [10] |
| ⁹⁹mTc-DTPA-(5HT)₂ | 4.97 ± 0.001 | 5.8 ± 0.001 | [10] |
Table 3: Blood Clearance of ⁹⁹mTc-DTPA Conjugates
| Radiotracer | Biological Half-life (Fast component) | Biological Half-life (Slow component) | Reference |
| ⁹⁹mTc-DTPA-(Me-Trp)₂ | 20 ± 0.001 min | 5 h 45 min ± 0.001 | [10] |
| ⁹⁹mTc-DTPA-(5HT)₂ | 18 ± 0.001 min | 5 h 30 min ± 0.001 | [10] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Biomolecule (e.g., Protein, Peptide)
This protocol outlines the general steps for conjugating this compound to a biomolecule containing a free thiol group.[15][16][17]
Materials:
-
Thiolated biomolecule (protein or peptide)
-
This compound
-
Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7-7.5)
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Inert gas (Nitrogen or Argon)
-
Purification system (e.g., gel filtration column, HPLC)
Procedure:
-
Prepare the Biomolecule:
-
Dissolve the thiol-containing biomolecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][15]
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[15][16]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).[15]
-
-
Conjugation Reaction:
-
Add the this compound solution to the biomolecule solution. A molar excess of this compound to the biomolecule (typically 10-20 fold) is recommended to ensure efficient conjugation.[16]
-
Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.[15]
-
Incubate the reaction mixture. Incubation can be performed for 2 hours at room temperature or overnight at 4°C.[16] Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules from the conjugated biomolecule using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, or HPLC.[15]
-
-
Characterization and Storage:
-
Characterize the resulting DTPA-conjugated biomolecule to determine the conjugation efficiency (number of DTPA molecules per biomolecule).
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C. For short-term storage (up to one week), 2-8°C in the dark may be sufficient.[16]
-
Protocol 2: Radiolabeling of DTPA-Conjugated Biomolecules for SPECT Imaging (e.g., with Indium-111)
This protocol describes the radiolabeling of a DTPA-conjugated biomolecule with a SPECT radionuclide, such as Indium-111 (¹¹¹In).[1][2]
Materials:
-
DTPA-conjugated biomolecule
-
¹¹¹InCl₃ in a suitable buffer (e.g., 0.1 M HCl)
-
Radiolabeling buffer (e.g., 0.1 M sodium acetate, pH 5.0-6.0)
-
Quenching solution (e.g., 50 mM DTPA solution)
-
Purification system (e.g., size-exclusion chromatography)
-
Radio-TLC or radio-HPLC for quality control
Procedure:
-
Reaction Setup:
-
In a sterile vial, add the DTPA-conjugated biomolecule (typically 50-100 µg).
-
Add the radiolabeling buffer to adjust the pH to the optimal range for chelation (pH 5.0-6.0).
-
-
Radiolabeling:
-
Add the desired amount of ¹¹¹InCl₃ to the vial containing the DTPA-conjugated biomolecule.
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching:
-
To stop the reaction and chelate any unbound ¹¹¹In, add a small volume of the quenching solution (e.g., 50 mM DTPA).
-
-
Purification:
-
Purify the radiolabeled biomolecule from unincorporated ¹¹¹In and other impurities using a size-exclusion chromatography column (e.g., PD-10).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.
-
Measure the specific activity of the radiolabeled biomolecule.
-
Visualizations
Experimental Workflow: From Biomolecule to Imaging Agent
Caption: Workflow for creating a radiolabeled imaging agent.
Logical Relationship: this compound Functionality
Caption: Functional components of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Elex Biotech LLC [elexbiotech.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. This compound - www.chematech-mdt.com [chematech-mdt.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. nbinno.com [nbinno.com]
- 9. caymanchem.com [caymanchem.com]
- 10. 99mTc-DTPA-amino acids conjugate as specific SPECT pharmaceuticals for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Necrosis-Avid Small Molecule HQ4-DTPA as a Multimodal Imaging Agent for Monitoring Radiation Therapy-Induced Tumor Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lumiprobe.com [lumiprobe.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. lifetein.com [lifetein.com]
Site-Specific Modification of Proteins Using Maleimide-DTPA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the site-specific modification of proteins using Maleimide-Diethylenetriaminepentaacetic acid (Maleimide-DTPA). This technique is a cornerstone in bioconjugation, enabling the stable attachment of a powerful chelating agent to proteins, primarily for applications in medical imaging and radioimmunotherapy.
Introduction
Site-specific protein modification is crucial for the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals. The use of this compound offers a robust method for attaching the chelating agent DTPA to a protein. The maleimide (B117702) group reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues, forming a stable thioether bond.[][] This high degree of specificity allows for controlled conjugation, preserving the protein's native structure and function.[3]
DTPA is a polyaminocarboxylic acid that can efficiently chelate various metal ions, including radionuclides like Indium-111 (¹¹¹In), making it an invaluable tool for single-photon emission computed tomography (SPECT) imaging and targeted radiotherapy.[4][5] The resulting protein-DTPA conjugate can be radiolabeled to create targeted agents for cancer diagnosis and therapy.[6]
Principle of the Reaction
The core of this methodology is the Michael addition reaction between the maleimide group of this compound and the sulfhydryl group of a cysteine residue on the protein. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[]
For proteins lacking accessible free cysteine residues, such as antibodies where cysteines are often involved in disulfide bonds, a preliminary reduction step is necessary. Reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to break the disulfide bridges, generating free thiols available for conjugation.[7]
Applications
The site-specific conjugation of this compound to proteins has several key applications in research and drug development:
-
Radioimmunoimaging (RII) and Radioimmunotherapy (RIT): Antibodies conjugated with DTPA can be radiolabeled with diagnostic (e.g., ¹¹¹In for SPECT) or therapeutic (e.g., ⁹⁰Y, ¹⁷⁷Lu) radionuclides to specifically target and visualize or destroy cancer cells.[6]
-
Targeted Drug Delivery: While primarily used for radiopharmaceuticals, the chelated metal can also be a component of a larger therapeutic or diagnostic payload.
-
Probing Protein Structure and Function: The attachment of a bulky chelate can be used to probe the accessibility of specific cysteine residues and their role in protein function.
Experimental Workflow
The overall process for site-specific protein modification with this compound can be broken down into three main stages: protein preparation (reduction), conjugation, and purification/analysis.
Detailed Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific proteins and applications.
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol is for proteins, such as antibodies, that require the reduction of disulfide bonds to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS).
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction Buffer: 500 mM Sodium Borate, 500 mM NaCl, pH 8.0.[7]
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).[8]
-
Reaction/Elution Buffer: PBS containing 1 mM DTPA or EDTA, degassed, pH 7.0-7.5.[7]
Procedure:
-
Antibody Preparation: Prepare the antibody solution to the desired concentration in a reaction tube.
-
Add Reduction Buffer: Add the concentrated reduction buffer to the antibody solution. For example, add 125 µL of reduction buffer per 1 mL of antibody solution.[7]
-
Add Reducing Agent: Add a 10-100-fold molar excess of DTT or TCEP to the antibody solution. For example, for a 10 mg/mL antibody solution, add a calculated volume of 100 mM DTT stock solution.[7]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.[7] The incubation time should be optimized to achieve the desired number of free thiols per antibody without causing protein denaturation.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent by passing the solution through a desalting column pre-equilibrated with degassed Reaction/Elution Buffer.[7] Alternatively, perform buffer exchange using a dialysis cassette against the same buffer. This step is critical to prevent the reducing agent from reacting with the maleimide in the subsequent step.
-
Quantification of Thiol Groups (Optional but Recommended): Determine the number of free thiol groups per protein molecule using Ellman's reagent (DTNB).[6]
Protocol 2: Conjugation of this compound to the Reduced Protein
Materials:
-
Reduced protein in Reaction/Elution Buffer from Protocol 1.
-
This compound.
-
Anhydrous DMSO or DMF to dissolve this compound.
-
Quenching reagent: N-acetyl-cysteine (NAC) or free cysteine.
Procedure:
-
Prepare this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Adjust Protein Concentration: Dilute the reduced protein solution with Reaction/Elution Buffer to a final concentration of 2-5 mg/mL.[7]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the reduced protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction can be performed on ice to slow down the reaction rate and minimize potential side reactions.[9]
-
Quench Reaction: Stop the reaction by adding a 20-fold molar excess of a quenching reagent (e.g., N-acetyl-cysteine) over the initial amount of this compound.[9] This will cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes at room temperature.
Protocol 3: Purification and Characterization of the Protein-DTPA Conjugate
Materials:
-
Crude Protein-DTPA conjugate from Protocol 2.
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment.
-
Storage buffer: e.g., PBS, pH 7.4.
-
Characterization instruments: Mass spectrometer, HPLC system (with SEC and/or RP column).
Procedure:
-
Purification: Purify the Protein-DTPA conjugate from excess this compound and quenching reagent using SEC or extensive dialysis against the desired storage buffer.
-
Characterization:
-
Determine Conjugation Ratio: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of DTPA molecules conjugated per protein molecule.
-
Assess Purity and Aggregation: Analyze the purified conjugate by SEC-HPLC to assess its purity and the presence of aggregates.
-
Confirm Biological Activity: Perform a relevant bioassay (e.g., ELISA, cell binding assay) to confirm that the conjugation process has not compromised the biological activity of the protein.
-
Data Presentation
The following tables summarize typical quantitative data that should be collected and analyzed during the protein modification process.
Table 1: Thiolation Efficiency
| Protein | Reducing Agent | Molar Excess of Reducing Agent | Incubation Time (min) | Average Number of Thiols per Protein |
| Trastuzumab | Traut's Reagent | 15 | - | ~2-4 |
| IgG1 | DTT | 20 | 30 | 6-8 |
| IgG1 | TCEP | 10 | 60 | 4-6 |
Data is illustrative and based on typical literature values.[6][7]
Table 2: Conjugation Reaction Parameters and Outcomes
| Protein | Molar Ratio (this compound : Protein) | Reaction Time (h) | Reaction Temperature (°C) | Drug-to-Antibody Ratio (DAR) | Protein Recovery (%) |
| Thiolated Trastuzumab | 10:1 | 2 | 25 | ~2-4 | >90 |
| Reduced IgG1 | 15:1 | 1 | 4 | 3.5 | >85 |
| Reduced IgG1 | 20:1 | 2 | 25 | 3.8 | >80 |
Data is illustrative and based on typical literature values.[6][7]
Logical Relationships in Conjugation Chemistry
The success of the conjugation is dependent on a series of interconnected factors, primarily the generation of reactive thiols and the subsequent specific reaction with the maleimide group.
Conclusion
The site-specific modification of proteins using this compound is a powerful and versatile technique for creating well-defined bioconjugates. By following the detailed protocols and understanding the underlying chemical principles, researchers can successfully produce protein-DTPA conjugates for a wide range of applications in diagnostics and therapeutics. Careful optimization of reaction conditions and thorough characterization of the final product are essential for ensuring the quality, stability, and efficacy of the resulting bioconjugates.
References
- 3. Chemoenzymatic Methods for Site-Specific Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Antibody Conjugation Methods, Techniques, Protocols [antibodybeyond.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Efficient Maleimide-DTPA Conjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the efficient conjugation of maleimide-functionalized molecules to diethylenetriaminepentaacetic acid (DTPA) derivatives containing a thiol group. The success of this bioconjugation reaction is critically dependent on optimal buffer conditions to ensure high yield, stability, and specificity of the final conjugate.
Introduction to Maleimide-DTPA Conjugation
Maleimide-thiol chemistry is a widely utilized method for the covalent modification of biomolecules.[1] The reaction involves a Michael addition of a nucleophilic thiol group to the electrophilic double bond of the maleimide (B117702) ring, resulting in a stable thioether bond.[2] This conjugation strategy is highly selective for thiols, particularly within a specific pH range, making it a valuable tool for creating well-defined bioconjugates.[2]
DTPA is a powerful chelating agent capable of forming stable complexes with various metal ions.[3] By conjugating DTPA to biomolecules, researchers can develop agents for applications such as radioimmunotherapy, diagnostic imaging, and targeted drug delivery. The protocols and data presented herein are designed to facilitate the successful conjugation of maleimide-activated compounds to thiol-modified DTPA.
Critical Buffer Parameters and Their Impact on Conjugation Efficiency
Optimizing the reaction buffer is the most critical aspect of maleimide-thiol conjugation. The key parameters that influence the reaction's success are pH, buffer composition, temperature, and the presence of additives like reducing and chelating agents.
pH
The pH of the reaction buffer is the most critical factor governing the rate and selectivity of the maleimide-thiol reaction. The optimal pH range for this conjugation is 6.5 to 7.5 .[2][4][5][6]
-
Below pH 6.5: The reaction rate is significantly reduced as the thiol group is predominantly protonated (-SH), decreasing its nucleophilicity.[2][6]
-
Above pH 7.5: Several side reactions become prominent, leading to decreased efficiency and heterogeneity of the final product. These include:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, opening to form a non-reactive maleamic acid.[2][6][7] The rate of hydrolysis increases significantly with increasing pH.[7][8][9][10]
-
Reaction with Amines: Maleimides can react with primary amines (e.g., lysine (B10760008) residues on a protein) at higher pH values, leading to a loss of selectivity.[2][11][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis[12] |
Buffer Composition
The choice of buffer is crucial to maintain the desired pH and to avoid interference with the conjugation reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used.[6][13][14][15][16] The buffer concentration should be sufficient to maintain a stable pH throughout the reaction (e.g., 50-100 mM).
-
Buffers to Avoid: Buffers containing primary or secondary amines (if not the target) or extraneous thiol compounds (e.g., dithiothreitol (B142953) [DTT]) should be avoided as they will compete with the desired reaction.[6][14][17]
Temperature and Reaction Time
The rate of the maleimide-thiol reaction is temperature-dependent.[12][18]
-
Room Temperature (20-25°C): This is the most common temperature for the reaction, typically requiring 1-4 hours for completion.[12][15][19][20]
-
4°C: For temperature-sensitive molecules, the reaction can be performed overnight (8-16 hours) at 4°C.[12][15][19] The lower temperature slows down the reaction rate but can also minimize potential degradation of the reactants and reduce the rate of maleimide hydrolysis.[7][18]
Table 2: Typical Reaction Times and Temperatures for Maleimide-Thiol Conjugation
| Temperature | Typical Reaction Time | Notes |
| Room Temperature (20-25°C) | 1 - 4 hours | Faster reaction kinetics.[12] |
| 4°C | Overnight (8-16 hours) | Recommended for sensitive biomolecules to minimize degradation.[12] |
| 37°C | ~30 minutes | Can accelerate the reaction but may not be suitable for all molecules and increases the risk of hydrolysis.[12][18] |
Additives
Reducing Agents: If the thiol group on the DTPA derivative is protected as a disulfide bond, a reducing agent is required to generate the free thiol for conjugation.[5][14]
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the preferred reducing agent as it is non-thiol-based and does not compete with the maleimide reaction.[5][19] A 10-100 fold molar excess is typically used.[19]
-
DTT (Dithiothreitol): If DTT is used, it must be completely removed before the addition of the maleimide-functionalized molecule, as its thiol groups will react with the maleimide.[5] Removal can be achieved by dialysis or desalting columns.[5]
Chelating Agents: Thiol groups are susceptible to oxidation, which can be catalyzed by trace metal ions.[16][19]
-
EDTA (Ethylenediaminetetraacetic acid): Including 1-10 mM EDTA in the reaction buffer can help prevent the oxidation of thiols by sequestering metal ions.[16][19][21] DTPA itself is a strong chelating agent and will also contribute to sequestering metal ions.[3]
Organic Co-solvents: Maleimide-functionalized molecules, especially fluorescent dyes, can have poor aqueous solubility.[14]
-
DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide): A small amount of a water-miscible organic co-solvent can be used to dissolve the maleimide reagent before adding it to the aqueous reaction buffer.[1][14][19]
Experimental Protocols
The following protocols provide a general framework for the conjugation of a maleimide-functionalized molecule to a thiol-containing DTPA derivative.
Materials
-
Thiol-modified DTPA derivative
-
Maleimide-functionalized molecule
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Reducing Agent (if required): 10 mM TCEP stock solution in reaction buffer
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M Cysteine or β-mercaptoethanol stock solution
-
Purification column (e.g., size-exclusion chromatography)
Protocol 1: Conjugation with a Readily Available Thiol
-
Prepare DTPA Solution: Dissolve the thiol-modified DTPA derivative in the degassed reaction buffer.
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[19]
-
Initiate Conjugation: Add the maleimide stock solution to the DTPA solution to achieve the desired molar ratio (a 10-20 fold molar excess of the maleimide is a good starting point).[19]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[12][19] If the maleimide reagent is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add a quenching reagent like cysteine to a final concentration of 10-20 mM to react with any excess maleimide.[19] Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from excess reagents using an appropriate method such as size-exclusion chromatography.
Protocol 2: Conjugation Requiring Disulfide Bond Reduction
-
Prepare and Reduce DTPA: Dissolve the disulfide-containing DTPA derivative in the degassed reaction buffer. Add a 10-100 fold molar excess of TCEP.[19] Incubate at room temperature for 30-60 minutes.
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[19]
-
Initiate Conjugation: Add the maleimide stock solution to the reduced DTPA solution.
-
Incubation, Quenching, and Purification: Follow steps 4-6 from Protocol 1.
Visualizing the Process
Chemical Reaction
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Troubleshooting
Table 3: Common Problems and Solutions in Maleimide Conjugation
| Problem | Potential Cause | Solution |
| Low or No Conjugation | Maleimide Hydrolysis | Prepare maleimide solutions fresh in anhydrous DMSO or DMF.[7][19] Ensure the reaction pH is below 7.5.[2] |
| Thiol Oxidation | Degas all buffers.[14][22] Add 1-10 mM EDTA to the reaction buffer.[16][19][21] | |
| Suboptimal pH | Verify the pH of the reaction buffer is within the 6.5-7.5 range.[6] | |
| Non-Specific Conjugation | Reaction with Amines | Maintain the reaction pH strictly below 7.5.[2][5] |
| Precipitation | Poor Solubility of Reagents | Add a small amount of a water-miscible organic co-solvent like DMSO or DMF.[14][17] |
| Instability of Conjugate | Retro-Michael Reaction | The thioether bond can be reversible in the presence of other thiols.[23] Hydrolyzing the thiosuccinimide ring post-conjugation can form a more stable product. |
By carefully controlling these buffer conditions and following the outlined protocols, researchers can achieve efficient and reproducible this compound conjugation for a wide range of applications.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. hnsincere.com [hnsincere.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 22. resources.tocris.com [resources.tocris.com]
- 23. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Optimizing Molar Ratios for Maleimide-DTPA Labeling of Proteins and Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bifunctional chelators to proteins and antibodies is a cornerstone of modern therapeutic and diagnostic development. Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent capable of stably binding a variety of radiometals used in applications such as radioimmunotherapy (RIT) and in vivo imaging. The maleimide-DTPA derivative provides a robust method for site-specific conjugation to cysteine residues on proteins and antibodies.
The reaction leverages the high selectivity of the maleimide (B117702) group for the sulfhydryl (thiol) group of a cysteine, forming a stable covalent thioether bond.[1][2] This site-specific approach is critical for creating homogeneous conjugates and preserving the biological function of the protein.[3] A crucial parameter in this process is the molar ratio of this compound to the protein. Optimizing this ratio is essential to ensure a sufficient number of chelators are attached for efficacy while avoiding over-conjugation, which can lead to protein aggregation, loss of biological activity, and altered pharmacokinetic properties.[4]
This document provides a detailed guide to calculating and optimizing the molar ratio for this compound labeling reactions, complete with experimental protocols and troubleshooting advice.
Principle of the Reaction: Maleimide-Thiol Chemistry
The conjugation of this compound to a protein relies on the Michael addition reaction.[2] In this reaction, the nucleophilic thiol group (-SH) from a cysteine residue, often made available by reducing native disulfide bonds, attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[1] This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[2][5] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., lysine (B10760008) residues), ensuring high specificity.[5] The result is a stable thiosuccinimide linkage.
References
Application Notes and Protocols for Long-Term Storage and Stability of Maleimide-DTPA Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the factors influencing the long-term stability of Maleimide-Diethylenetriaminepentaacetic acid (DTPA) conjugates and detailed protocols for their storage and stability assessment.
Application Notes
Maleimide-DTPA is a bifunctional chelator commonly used to conjugate DTPA, a chelating agent for radionuclides like Indium-111, to biomolecules containing thiol groups, such as peptides, antibodies, and other proteins. The stability of the resulting thiosuccinimide linkage is critical for the efficacy and safety of the final product, particularly for in vivo applications in medical imaging and therapy.
The primary instability of the maleimide-thiol conjugate arises from two competing chemical pathways: a retro-Michael reaction and hydrolysis of the succinimide (B58015) ring.
-
Retro-Michael Reaction: This is a reversible process where the thiosuccinimide bond breaks, leading to deconjugation of the DTPA chelator from the biomolecule. The released this compound can then react with other thiol-containing molecules present in the environment, such as glutathione (B108866) or albumin in plasma, which can lead to off-target effects and reduced efficacy.
-
Hydrolysis: The succinimide ring of the conjugate can undergo an irreversible hydrolytic ring-opening to form a stable succinamic acid thioether. This hydrolyzed product is resistant to the retro-Michael reaction, thus "locking" the conjugate and enhancing its long-term stability.
Several factors influence the rate of these reactions and, consequently, the overall stability of the conjugate.
-
pH: The pH of the storage buffer is a critical parameter. Neutral to slightly acidic conditions (pH 6.5-7.5) are generally recommended to minimize hydrolysis during storage. Basic conditions can accelerate the hydrolysis of the succinimide ring.
-
Temperature: Lower temperatures significantly slow down both the retro-Michael reaction and hydrolysis. For long-term storage, temperatures of -20°C or -80°C are recommended.
-
Formulation: The composition of the storage buffer can impact stability. For long-term frozen storage, the addition of cryoprotectants like glycerol (B35011) is advisable. To prevent microbial growth and protein denaturation, sterile-filtered BSA and sodium azide (B81097) can be added. Lyophilization is also a viable option for long-term storage.
Storage Recommendations
For optimal stability, this compound conjugates should be stored under the following conditions:
| Storage Duration | Temperature | Buffer Conditions | Additives |
| Short-term | 2-8 °C | pH 7.0-7.5 (e.g., PBS) | Protected from light |
| Long-term | -20 °C or -80 °C | pH 7.0-7.5 (e.g., PBS) | 50% glycerol, protected from light |
| Lyophilized | -20 °C or below | N/A | Stored in a desiccated environment |
Experimental Protocols
Protocol 1: Assessment of this compound Conjugate Stability in Human Plasma
This protocol outlines a general method for evaluating the stability of a this compound conjugate in a physiologically relevant matrix like human plasma.
Materials:
-
Purified this compound conjugate
-
Human plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) system
-
LC-MS system with a suitable reversed-phase column
-
Deconvolution software
Procedure:
-
Incubation:
-
Spike the purified this compound conjugate into human plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis by SEC:
-
Thaw the plasma aliquots on ice.
-
Analyze the samples using an SEC system to monitor the presence of unconjugated biomolecules, indicating deconjugation via the retro-Michael reaction.
-
-
Sample Analysis by LC-MS:
-
For intact mass analysis, dilute the sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water).
-
Analyze the samples using an LC-MS system to determine the relative abundance of the intact conjugate, hydrolyzed conjugate, and any other degradation products over time.
-
Use deconvolution software to process the mass spectrometry data.
-
Protocol 2: Characterization of Conjugate Heterogeneity and Degradation
This protocol describes the use of high-resolution analytical techniques to identify different species, including hydrolyzed forms of the conjugate.
Materials:
-
Stored this compound conjugate samples
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Thaw the stored conjugate samples.
-
Dilute the samples to an appropriate concentration with Mobile Phase A.
-
-
RP-HPLC Analysis:
-
Inject the sample onto the RP-HPLC system.
-
Elute the components using a gradient of Mobile Phase B.
-
Monitor the chromatogram for the appearance of new peaks over time, which may correspond to hydrolyzed isomers or other degradation products.
-
-
Mass Spectrometry Analysis:
-
Couple the RP-HPLC system to a high-resolution mass spectrometer.
-
Acquire mass spectra of the eluting peaks to identify the different species based on their mass-to-charge ratio. This will allow for the characterization of the intact conjugate, the ring-opened hydrolyzed form, and any deconjugated products.
-
Visualizations
Caption: Competing stability pathways for a this compound conjugate.
Caption: Workflow for assessing this compound conjugate plasma stability.
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with Maleimide-DTPA.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Maleimide-DTPA.
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root cause of problems encountered during this compound conjugation.
Question: Why is my this compound conjugation yield consistently low?
Answer: Low conjugation efficiency can stem from several factors, from reagent stability to suboptimal reaction conditions. A methodical investigation of each step is crucial for successful troubleshooting.
Problem Area 1: Reagent Integrity and Activity
| Potential Cause | Recommended Solution |
| This compound Hydrolysis | The maleimide (B117702) group is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH, rendering it inactive.[1][2] Prepare this compound stock solutions fresh in an anhydrous solvent like DMSO or DMF immediately before use.[3][4] Avoid prolonged storage of this compound in aqueous buffers.[3] |
| Thiol Oxidation | Free sulfhydryl (-SH) groups on your biomolecule can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[2][5] |
| Degas Buffers: Remove dissolved oxygen from all buffers by vacuum application or by bubbling with an inert gas like nitrogen or argon.[3][6] | |
| Use Reducing Agents: If your protein has disulfide bonds, they must be reduced. Use a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[7][8] If DTT (dithiothreitol) is used, it must be removed before adding the maleimide reagent.[3][7] | |
| Add Chelating Agents: Include a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions that can catalyze thiol oxidation.[7][9] |
Problem Area 2: Reaction Conditions
| Parameter | Optimal Range/Condition & Rationale |
| pH | The optimal pH range for maleimide-thiol conjugation is 6.5-7.5 .[2][3][7] Below pH 6.5, the reaction rate slows as the thiol is less nucleophilic.[7] Above pH 7.5, the maleimide group is more prone to hydrolysis and can react with primary amines (e.g., lysine (B10760008) residues), leading to loss of selectivity.[1][10] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][7] |
| Molar Ratio | A 10- to 20-fold molar excess of this compound to the thiol-containing biomolecule is a common starting point to drive the reaction to completion.[7][11] However, the optimal ratio should be determined empirically for each specific system.[12] |
| Temperature & Time | Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C .[13][14] Longer incubation times can be beneficial, especially if lower concentrations of reactants are used.[4] |
| Solvent | For this compound reagents with poor aqueous solubility, dissolve them in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding to the reaction buffer.[3][5] The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation and why is it so critical?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2][3][7] This range is a critical balance:
-
Reactivity: It ensures the thiol group is sufficiently deprotonated to its more reactive thiolate form (-S⁻).[9]
-
Selectivity: It minimizes side reactions. Above pH 7.5, maleimides can react with primary amines, such as those on lysine residues, leading to a loss of specificity.[1][10]
-
Stability: The maleimide ring is prone to hydrolysis at higher pH, which renders it unable to react with thiols.[1][11]
Q2: How should I prepare and store my this compound?
It is highly recommended to prepare aqueous solutions of this compound immediately before use.[9] For storage, keep the compound in its solid form at -20°C or dissolved in a dry, aprotic solvent like DMSO or DMF.[6]
Q3: Do I need to reduce my protein before conjugation?
Yes, if the cysteine residues in your protein are involved in disulfide bonds, they must be reduced to free sulfhydryl (-SH) groups for the conjugation to occur.[2][3] TCEP is often the preferred reducing agent as it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.[7] If you use a thiol-containing reducing agent like DTT, it is crucial to remove it from the protein solution before adding this compound, as it will compete with the protein's thiols.[3][7]
Q4: What are the most common side reactions during maleimide conjugation and how can I minimize them?
| Side Reaction | Description | Mitigation Strategy |
| Maleimide Hydrolysis | The maleimide ring can be opened by water, especially at neutral to high pH, making it unreactive to thiols.[1] | Perform the reaction at a pH between 6.5 and 7.0 and use freshly prepared this compound solutions.[1] |
| Reaction with Amines | At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][10] | Maintain the reaction pH strictly within the 6.5-7.5 range.[7] |
| Thiazine (B8601807) Rearrangement | With N-terminal cysteines, the N-terminal amine can attack the succinimide (B58015) ring, leading to a rearrangement.[15][16] This is more prominent at higher pH.[16] | If possible, perform the conjugation at a more acidic pH (~6.5) to suppress this rearrangement.[17] |
| Retro-Michael Reaction | The thioether bond formed can be reversible, leading to the dissociation of the conjugate. This is a concern for in vivo stability.[18] | After conjugation, the pH can be raised to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which forms a more stable, ring-opened structure.[1][8] |
Q5: How can I confirm that the conjugation was successful?
Several analytical techniques can be used to verify conjugation:
-
Mass Spectrometry (MS): To confirm the mass of the conjugate, which should be the sum of the masses of the biomolecule and the this compound.[4]
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance, the degree of labeling can be calculated.[19]
-
Chromatography (e.g., HPLC, FPLC): To separate the conjugate from unreacted starting materials and byproducts.
Q6: What purification methods are recommended after the conjugation reaction?
Excess this compound and other small molecules can be removed using:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger conjugate from smaller, unreacted molecules.[3]
-
Dialysis: Can be used, particularly for water-soluble conjugates.[5]
-
High-Performance Liquid Chromatography (HPLC): Methods like SEC-HPLC or Reverse-Phase HPLC (RP-HPLC) can provide higher purity.[3]
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
-
Prepare Protein Solution: Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[3][5]
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of TCEP to the protein solution.[3][13]
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.[2] The reduced protein is now ready for conjugation.
Protocol 2: General this compound Conjugation
-
Prepare this compound Stock: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][13]
-
Initiate Conjugation: Add the desired molar excess (e.g., 10- to 20-fold) of the this compound stock solution to the reduced protein solution while gently stirring.[11][13]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13] If any components are light-sensitive, protect the reaction from light.[4]
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for an additional 15-30 minutes.[3][4]
-
Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted reagents.[13]
Protocol 3: Quantification of Free Thiols (Ellman's Assay)
This assay can be used to determine the concentration of free sulfhydryl groups in a protein sample before conjugation.
-
Prepare Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of DTNB in 1 mL of the reaction buffer.
-
Thiol Standard: Prepare a standard curve using known concentrations of a thiol standard like cysteine.[2]
-
-
Assay Procedure:
-
Calculation: Calculate the concentration of free thiols in the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. bachem.com [bachem.com]
- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 19. biotium.com [biotium.com]
How to prevent hydrolysis of the maleimide group during conjugation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the maleimide (B117702) group during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an unreactive maleamic acid derivative.[1] This is problematic because the maleimide group is essential for reacting with thiol groups (e.g., from cysteine residues in proteins) to form a stable thioether bond. Hydrolysis of the maleimide reagent before it can react with the thiol will lead to low or no conjugation efficiency, resulting in a lower yield of the desired conjugate and wasted reagents.
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The two primary factors influencing the rate of maleimide hydrolysis are:
-
pH: The rate of hydrolysis significantly increases with increasing pH. At pH values above 7.5, the hydrolysis of the maleimide group becomes a significant competing reaction to the desired thiol conjugation.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]
Q3: What is the optimal pH range for maleimide-thiol conjugation to minimize hydrolysis?
A3: The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5.[2][4] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is relatively low. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, another potential competing nucleophile.[2]
Q4: Can I store maleimide reagents in an aqueous buffer?
A4: It is highly recommended to prepare aqueous solutions of maleimide reagents immediately before use due to their susceptibility to hydrolysis. For long-term storage, dissolve maleimide reagents in a dry, water-miscible organic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.
Q5: What are next-generation maleimides and how do they improve stability?
A5: Next-generation maleimides are chemically modified maleimides designed to overcome the stability issues of traditional maleimide-thiol conjugates, particularly the reversal of the conjugation reaction (retro-Michael reaction).[5] Key examples include:
-
N-Aryl Maleimides: These maleimides exhibit accelerated hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that prevents the retro-Michael reaction.[6][7]
-
Dibromomaleimides: These reagents react with thiols to form a stable dithiomaleamic acid, which is resistant to deconjugation.[8][9]
Troubleshooting Guides
| Problem | Potential Cause | Solution |
| Low or no final conjugate detected | Maleimide reagent hydrolyzed before conjugation. | - Prepare fresh maleimide stock solution in anhydrous DMSO or DMF immediately before use. - Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Prepare fresh buffer and verify the pH.[10] |
| Inconsistent conjugation results | pH of the reaction buffer is not stable or incorrect. | - Use a buffer with sufficient buffering capacity (e.g., 100 mM sodium phosphate). - Re-measure the pH of your buffer stock and reaction mixture. |
| Reaction is slow and yield is low | Reaction temperature is too low, or reaction time is too short. | - While lower temperatures (e.g., 4°C) can minimize hydrolysis, they also slow down the conjugation reaction. If performing the reaction at 4°C, increase the incubation time (e.g., overnight).[11] - For room temperature reactions, ensure a sufficient reaction time (typically 1-2 hours).[11] |
| Low yield despite optimal pH and fresh reagents | Presence of competing nucleophiles or interfering substances in the buffer. | - Avoid buffers containing primary amines (e.g., Tris) if possible, as they can react with maleimides at higher pH.[10] - Ensure your buffer is free of thiols (e.g., from DTT or β-mercaptoethanol used in prior steps). Use a desalting column to remove these reducing agents before adding the maleimide reagent. TCEP is a suitable alternative as it does not contain a thiol group.[12] |
Quantitative Data on Maleimide Stability
The stability of the maleimide group is highly dependent on pH and temperature. The following tables provide a summary of the hydrolysis rate of a maleimide compound under different conditions.
Table 1: Half-life of 8-arm-PEG10k-maleimide at 37°C at various pH values.
| pH | Half-life (t½) in minutes |
| 5.5 | Very slow (minimal hydrolysis) |
| 7.4 | ~177 |
| 9.0 | Very fast (rapid hydrolysis) |
Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[3][13]
Table 2: Observed pseudo-first-order rate constants for the hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at different temperatures.
| Temperature (°C) | Rate Constant (k_obs) (s⁻¹) |
| 20 | 1.24 x 10⁻⁵ |
| 37 | 6.55 x 10⁻⁵ |
| 50 | Not explicitly stated, but rate increases with temperature |
Data from the same study, illustrating the significant increase in hydrolysis rate with temperature.[3]
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
Materials:
-
Protein with free thiol groups (or protein with disulfide bonds to be reduced)
-
Maleimide-functionalized reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0-7.2
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)[12]
-
Desalting column
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)[14]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[15]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[12] TCEP does not need to be removed before the addition of the maleimide reagent.[12]
-
Degas the buffer to minimize oxidation of thiols.[10]
-
-
Maleimide Reagent Preparation:
-
Allow the maleimide reagent to warm to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[10]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of 1-10 mM.[10][14]
-
Incubate for 15-30 minutes.[16]
-
-
Purification:
-
Remove the excess unreacted maleimide reagent and other small molecules by size exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Reduction of Disulfide Bonds with DTT
Note: DTT contains a thiol and must be removed before adding the maleimide reagent.
Materials:
-
Protein with disulfide bonds
-
Dithiothreitol (DTT)
-
Reduction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5-8.0)
-
Desalting column
Procedure:
-
Dissolve the protein in the Reduction Buffer.
-
Add a 10-20 fold molar excess of DTT to the protein solution.
-
Incubate at 37°C for 30-60 minutes.
-
Immediately remove the excess DTT using a desalting column equilibrated with the Conjugation Buffer (pH 7.0-7.2).
-
Proceed with the maleimide conjugation reaction as described in Protocol 1.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. kinampark.com [kinampark.com]
- 8. jove.com [jove.com]
- 9. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
Optimizing Maleimide-DTPA to Protein Conjugation: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of Maleimide-DTPA to protein for successful conjugation. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presented in an accessible format to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal this compound to protein molar ratio to start with?
A1: A general recommendation is to start with a 10 to 20-fold molar excess of this compound to protein.[1] However, the optimal ratio is highly dependent on the specific protein and reaction conditions.[2][3] It is advisable to perform small-scale trial conjugations with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1) to identify the best conditions for your experiment.[1][4] For some biomolecules, much lower ratios may be optimal; for example, a 2:1 molar ratio was found to be optimal for a cyclic peptide, while a 5:1 ratio was optimal for a nanobody.[2]
Q2: How do I prepare my protein for conjugation?
A2: Your protein should be dissolved in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.[1][4] The protein concentration is typically between 1-10 mg/mL.[4] If your protein contains disulfide bonds that need to be targeted for conjugation, they must be reduced to free thiols (-SH) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[4]
Q3: What is the best reducing agent for disulfide bonds before maleimide (B117702) conjugation?
A3: TCEP is often the recommended reducing agent because it does not contain thiols and therefore does not need to be removed before adding the maleimide reagent.[1] A 10-100 fold molar excess of TCEP is typically used.[4] If other reducing agents like DTT (dithiothreitol) are used, they must be completely removed before the conjugation step, as they will compete with the protein's thiols for reaction with the maleimide.
Q4: How can I determine the efficiency of the conjugation reaction?
A4: The efficiency of the conjugation, often expressed as the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs), can be determined using several analytical techniques.[1] These include mass spectrometry (MS), HPLC, and SDS-PAGE.[] You can also quantify the number of free thiols before and after conjugation using methods like Ellman's assay to assess the extent of the reaction.[6]
Q5: What can cause protein aggregation during conjugation, and how can I prevent it?
A5: Protein aggregation can be caused by several factors, including hydrophobic interactions from the conjugated molecule, disruption of the protein's structure, and suboptimal reaction conditions.[7] To prevent aggregation, you can optimize the molar ratio, work at a lower protein concentration, ensure the buffer pH is within the protein's stability range, and consider using solubility-enhancing linkers, such as polyethylene (B3416737) glycol (PEG).[7][]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1][4] | Maintain the reaction pH between 6.5 and 7.5.[1] Prepare maleimide solutions immediately before use in an anhydrous solvent like DMSO or DMF and avoid aqueous storage.[4] |
| Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available to react with the maleimide.[4] | Reduce the protein's disulfide bonds using a suitable reducing agent like TCEP prior to conjugation.[1] Ensure buffers are degassed to prevent re-oxidation.[1] | |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) can react with maleimides at pH > 7.5.[1] Thiol-containing substances (e.g., DTT) will compete with the protein for reaction.[1] | Use non-amine containing buffers such as PBS or HEPES.[1] If a reducing agent is necessary, use TCEP as it does not have to be removed prior to the maleimide reaction.[1] | |
| Suboptimal Molar Ratio: An insufficient molar excess of the maleimide reagent can lead to low conjugation. | Increase the molar excess of the this compound reagent. Perform a series of trial conjugations with incrementally higher ratios (e.g., 10:1, 20:1, 40:1).[1] | |
| Protein Aggregation or Precipitation | Hydrophobic Interactions: Conjugation of a hydrophobic this compound can increase the overall hydrophobicity of the protein, leading to aggregation.[7] | Optimize the molar ratio to avoid over-conjugation.[7] Consider using linkers that include hydrophilic spacers like PEG.[7][] |
| Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can contribute to protein instability. | Optimize buffer conditions. Ensure the pH is within the protein's stability range, typically around 7.0-7.5 for maleimide conjugation.[4] | |
| High Protein Concentration: Higher protein concentrations can increase the likelihood of aggregation.[7] | Perform the conjugation reaction at a lower protein concentration (e.g., 1-5 mg/mL). | |
| Inconsistent Results (e.g., variable Drug-to-Antibody Ratio) | Variable Reaction Conditions: Inconsistent molar ratios, reaction times, or temperatures will lead to variability. | Standardize all reaction parameters. Precisely control the this compound to protein molar ratio, incubation time, and temperature for each batch.[1] |
| Incomplete Reduction: If reducing disulfide bonds, incomplete or variable reduction will result in a fluctuating number of available thiols. | Ensure the reduction step is complete and consistent. Quantify free thiols before conjugation using methods like Ellman's assay.[6] | |
| Maleimide Reagent Instability: The maleimide group can degrade over time, especially if not stored properly. | Always use freshly prepared this compound solutions. Store the solid reagent under recommended conditions (e.g., desiccated at -20°C). |
Experimental Protocols
Protocol 1: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol outlines a method for performing small-scale trial conjugations to identify the optimal this compound to protein molar ratio.
1. Protein Preparation and Reduction (if necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1][4] b. If the protein contains disulfide bonds that need to be reduced, add a 50-100 fold molar excess of TCEP.[1] c. Incubate at room temperature for 30-60 minutes.[4]
2. This compound Reagent Preparation: a. Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[1][4]
3. Conjugation Reaction: a. Set up a series of reactions in separate microcentrifuge tubes, each containing the same amount of reduced protein. b. Add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1).[1] c. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.[1][9]
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.[1] b. Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (desalting column) or dialysis.[1]
5. Analysis: a. Analyze the different conjugates to determine the degree of labeling (e.g., DTPA molecules per protein) and identify the optimal molar ratio. This can be done using techniques such as mass spectrometry or HPLC.[4][]
Visual Workflow for Molar Ratio Optimization
Caption: Workflow for optimizing the this compound to protein molar ratio.
Data Presentation
Table 1: Example Starting Molar Ratios from Literature
| Biomolecule | Optimal Maleimide to Thiol/Protein Molar Ratio | Conjugation Efficiency | Reference |
| Cyclic Peptide (cRGDfK) | 2:1 | 84 ± 4% | [2][3] |
| Nanobody (11A4) | 5:1 | 58 ± 12% | [2][3] |
| General Protein/Antibody | 10:1 to 20:1 | System-dependent | [1] |
| Thiolated Trastuzumab | 10:1 (this compound to thiolated mAb) | Not specified | [10] |
Visual Guide: Troubleshooting Logic
Caption: Troubleshooting flowchart for low maleimide conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Protein Aggregation During Maleimide-DTPA Labeling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during Maleimide-DTPA labeling.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound labeling?
A1: Protein aggregation during this compound labeling can be triggered by several factors:
-
Increased Hydrophobicity: The conjugation of the often hydrophobic this compound linker can increase the overall hydrophobicity of the protein surface. This can lead to proteins self-associating to minimize contact with the aqueous environment, potentially causing them to precipitate out of solution.[1][2][3][4]
-
Disruption of Protein Structure: The labeling process itself, including buffer conditions and the covalent modification, can disrupt the delicate tertiary structure of the protein. This can expose previously buried hydrophobic regions, which can then interact with other protein molecules and lead to aggregation.[2][3]
-
High Degree of Labeling (DOL): Over-labeling a protein with multiple this compound molecules can significantly alter its physicochemical properties. This includes changes to its isoelectric point (pI) and surface charge, which can lead to reduced solubility and promote aggregation.[1][3]
-
Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing excipients in the labeling and storage buffers can contribute to protein instability and aggregation.[3] Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, making them prone to aggregation.[5]
-
High Protein Concentration: Working with highly concentrated protein solutions increases the proximity of protein molecules, enhancing the likelihood of intermolecular interactions that can initiate aggregation.[1][3][5]
-
Presence of Pre-existing Aggregates: The starting protein solution may already contain small amounts of aggregates, which can act as seeds or nucleation sites for further aggregation during the labeling process.[3]
Q2: What is the optimal pH for this compound labeling to minimize aggregation?
A2: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[2] This pH range ensures specificity for thiol groups on cysteine residues and minimizes side reactions with amines (e.g., lysine (B10760008) residues).[2] Above pH 7.5, the maleimide (B117702) group can react with primary amines, which can lead to non-specific conjugation and potential cross-linking, a factor that can contribute to aggregation.[3][6] It is also crucial to keep the pH of the resulting solution from exceeding 7.0 during the synthesis of the this compound linker itself to prevent premature hydrolysis of the maleimide functionality.[7]
Q3: How does the molar ratio of this compound to protein affect aggregation?
A3: The molar ratio of the labeling reagent to the protein is a critical parameter. A high molar excess of this compound can lead to over-labeling, which is a common cause of aggregation.[1][5] Attaching too many linker molecules can alter the protein's surface properties, reducing its solubility.[2][4] A common starting point is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein; however, this should be optimized for each specific protein to find a balance between labeling efficiency and stability.[2][3] For some biomolecules, much lower ratios, such as 2:1 or 5:1, may be optimal.[6]
Q4: What are stabilizing excipients and how can they prevent aggregation during labeling?
A4: Stabilizing excipients are additives included in the reaction or storage buffers to help maintain a protein's structure and solubility.[1][8] They work through various mechanisms to prevent aggregation:
-
Sugars and Polyols (e.g., sucrose, glycerol, sorbitol): These agents are typically excluded from the protein surface, which thermodynamically favors a more compact, native protein state.[1][8]
-
Amino Acids (e.g., arginine, glycine): Arginine can suppress aggregation by interacting with hydrophobic patches on the protein surface, while glycine (B1666218) can increase the stability of the native state.[1][8]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): These prevent aggregation at interfaces (like air-water or container surfaces) by competing with the protein for surface adsorption.[1][8]
-
Salts and Buffers: Maintaining an appropriate ionic strength with salts and using suitable buffers to control the pH are critical for protein stability.[9]
II. Troubleshooting Guide
This section addresses specific problems you may encounter during your this compound labeling experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding this compound | High Protein Concentration: Increases intermolecular interactions.[3][5] | Reduce the protein concentration. A range of 0.5-5 mg/mL can be tested to find the optimal concentration.[3] |
| Solvent Mismatch: The organic solvent (e.g., DMSO, DMF) used to dissolve the this compound can denature the protein if added too quickly or at a high final concentration.[3][4] | Add the this compound solution slowly with gentle mixing. Keep the final concentration of the organic solvent to a minimum (ideally below 10%).[4] | |
| Suboptimal Buffer pH: The pH of the buffer may be too close to the protein's isoelectric point (pI).[4][5] | Ensure the buffer pH is between 6.5 and 7.5 for the maleimide-thiol reaction.[2][3] | |
| Visible precipitation or cloudiness during or after the reaction | Over-labeling: Excessive modification of the protein reduces its solubility.[1][3] | Decrease the molar excess of the this compound reagent or reduce the reaction time. Perform a titration to find the optimal ratio.[1][5] |
| Suboptimal Temperature: Higher temperatures can accelerate both the labeling reaction and protein unfolding.[4] | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4] | |
| Clear solution, but downstream analysis (e.g., SEC, DLS) shows soluble aggregates | Formation of Soluble Aggregates: Even without visible precipitation, smaller, soluble aggregates can form.[3][5] | Optimize Purification: Immediately after the labeling reaction, purify the conjugate using size-exclusion chromatography (SEC) to remove unreacted dye and small aggregates.[5] |
| Add Stabilizing Excipients: Include additives like glycerol, sucrose, arginine, or non-ionic surfactants in the reaction and storage buffers.[1][5] | ||
| Screen for Optimal Storage Buffer: The ideal storage buffer for the labeled protein might be different from the unlabeled one. Perform a buffer screen to find the optimal pH, ionic strength, and excipients for long-term stability.[4] |
III. Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale | References |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol-specific reaction with maleimide; minimizes side reactions with amines and hydrolysis of the maleimide group. | [2][3][6] |
| This compound:Protein Molar Ratio | 10:1 to 20:1 (starting point) | A common starting excess, but should be optimized to balance labeling efficiency and minimize aggregation. Lower ratios (e.g., 2:1, 5:1) may be optimal for some proteins. | [2][3][6] |
| Protein Concentration | 1-10 mg/mL | A general working range. Lower concentrations (e.g., 1-2 mg/mL) are recommended to start with to reduce aggregation risk. | [5][6] |
| Reaction Temperature | Room temperature (20-25°C) or 4°C | Room temperature for shorter incubations (1-2 hours) or 4°C for longer/overnight incubations, especially for sensitive proteins. | [4][10] |
| Organic Solvent (e.g., DMSO, DMF) Concentration | < 10% (final concentration) | To minimize protein denaturation. | [4] |
IV. Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This protocol is for proteins where cysteine residues are involved in disulfide bonds and need to be available for labeling.
-
Protein Preparation: Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[6]
-
Addition of Reducing Agent:
-
Incubation: Incubate the mixture at room temperature for 30-60 minutes.[6][12]
-
Removal of DTT (if used): If DTT was used, it is crucial to remove the excess reducing agent before adding the maleimide reagent. This can be done using a desalting column (size-exclusion chromatography).[2][12]
Protocol 2: this compound Labeling
-
This compound Preparation: Immediately before use, dissolve the this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][11]
-
Conjugation Reaction:
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][12]
-
Quenching (Optional): To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.[6][10]
-
Purification: Purify the conjugated protein from excess this compound and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[6][10] This step also allows for buffer exchange into a suitable storage buffer.[5]
V. Visualizations
Caption: Experimental workflow for this compound protein labeling.
Caption: Factors leading to protein aggregation and mitigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Straightforward thiol-mediated protein labelling with DTPA: Synthesis of a highly active 111In-annexin A5-DTPA tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 9. pharmtech.com [pharmtech.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Stability Issues of Maleimide-DTPA Radiolabeled Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with Maleimide-DTPA radiolabeled conjugates. Here, you will find troubleshooting advice and frequently asked questions to help ensure the integrity and performance of your radiolabeled biomolecules.
Troubleshooting Guide
Low radiolabeling yield, poor radiochemical purity, and conjugate instability are common hurdles in the development of this compound based radiopharmaceuticals. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low Radiolabeling Efficiency or Yield
| Potential Cause | Troubleshooting Steps |
| Inactive this compound | The maleimide (B117702) group is susceptible to hydrolysis, particularly at pH > 7.5.[1][2] Ensure that the this compound reagent is stored under dry conditions and prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[3] |
| Insufficiently Reduced Biomolecule | Maleimides react with free thiol (-SH) groups. Cysteine residues in your biomolecule may exist as disulfide bonds (S-S), which are unreactive.[1] Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure complete reduction of disulfide bonds prior to conjugation.[3] |
| Interfering Substances in Buffer | Buffers containing thiols (e.g., DTT) or primary amines (e.g., Tris) at pH > 7.5 can compete with the target reaction.[1][2] Use thiol-free and amine-free buffers such as phosphate (B84403) or HEPES at a pH range of 6.5-7.5.[3] |
| Re-oxidation of Thiols | Free thiols can re-oxidize to form disulfide bonds. Perform the conjugation step promptly after reduction and consider working under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or molar ratio of this compound to the biomolecule can reduce yield. The optimal pH is 6.5-7.5.[2] A 10-20 fold molar excess of the maleimide reagent is a common starting point.[3] |
Problem 2: Poor Radiochemical Purity of the Final Conjugate
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted "Free" Radionuclide | The radiolabeling reaction may be incomplete. Optimize labeling conditions such as pH, temperature, and incubation time. Ensure the DTPA chelate has not been compromised during conjugation. |
| Formation of Aggregates | High concentrations of the biomolecule or excessive molar excess of the this compound reagent can lead to aggregation. Optimize the concentrations and consider using size-exclusion chromatography (SEC) for purification. |
| Radiolysis | High levels of radioactivity can cause degradation of the conjugate. Minimize the time between radiolabeling and use. Consider the addition of radical scavengers like ascorbic acid or ethanol.[4] |
| Inaccurate Purity Measurement | Radio-TLC can sometimes be misleading as degradation products may not be fully separated. Use radio-HPLC for a more accurate determination of radiochemical purity.[2] |
Problem 3: Instability of the Radiolabeled Conjugate (Loss of Radioactivity)
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction | The thioether bond formed between the maleimide and the thiol is reversible, leading to deconjugation. This is more prominent in the presence of other thiols like glutathione (B108866) in vivo.[5] |
| Hydrolysis of the Succinimide (B58015) Ring | The succinimide ring can hydrolyze, especially at pH > 7.5. While this prevents the retro-Michael reaction, it creates a different chemical entity.[5] |
| Transchelation of the Radionuclide | The radionuclide may dissociate from the DTPA chelate and bind to other molecules, such as serum proteins.[1] The stability of the radiometal-DTPA complex is crucial. |
| Improper Storage | Storing the radiolabeled conjugate in suboptimal conditions (e.g., wrong pH, temperature, exposure to light) can accelerate degradation. Store at 2-8°C for short-term and -20°C or -80°C for long-term, protected from light.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing biomolecule?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[2] In this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions such as hydrolysis of the maleimide group and reaction with primary amines.[2]
Q2: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A2: Yes, it is crucial to reduce disulfide bonds to free thiol groups for the conjugation to occur, as maleimides do not react with disulfide bonds.[1] TCEP is a commonly used reducing agent because it is stable and does not need to be removed before the conjugation step.[3]
Q3: How can I improve the stability of my this compound radiolabeled conjugate?
A3: To improve stability, you can induce hydrolysis of the thiosuccinimide ring after conjugation by a brief incubation at a slightly basic pH (around 8.5). This forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.[5] Additionally, ensure optimal storage conditions and consider using next-generation maleimides with enhanced stability if deconjugation remains an issue.
Q4: What are the best methods to purify the this compound conjugate and the final radiolabeled product?
A4: For the unconjugated this compound biomolecule, size-exclusion chromatography (e.g., Sephadex G-25) or dialysis are effective for removing excess maleimide reagent.[3] After radiolabeling, SEC is also commonly used to separate the radiolabeled conjugate from free radionuclide and other small molecule impurities.
Q5: How should I assess the stability of my final radiolabeled conjugate?
A5: The stability of the radiolabeled conjugate should be assessed in vitro by incubating it in relevant biological media, such as human serum, at 37°C over a period of time (e.g., up to 7 days).[6][7] At various time points, the radiochemical purity should be determined using radio-HPLC or radio-TLC to quantify the amount of intact radiolabeled conjugate versus released radionuclide or other degradation products.[6][8]
Data Presentation
Table 1: Factors Influencing the Stability of Maleimide-Thiol Linkage
| Parameter | Condition | Impact on Stability | Reference |
| pH | > 7.5 | Increased rate of succinimide ring hydrolysis. | [2] |
| pH | < 6.5 | Slower conjugation reaction rate. | [2] |
| Presence of Thiols | High concentration (e.g., glutathione) | Promotes retro-Michael reaction (deconjugation). | [5] |
| Temperature | Elevated | Can accelerate both hydrolysis and retro-Michael reaction. | [9] |
| Maleimide Structure | N-aryl substitution | Can accelerate stabilizing ring-opening hydrolysis. | [10] |
Table 2: Representative Serum Stability of ¹¹¹In-DTPA Conjugates
| Conjugate | Incubation Time (hours) | % Intact Conjugate in Human Serum | Reference |
| ¹¹¹In-DTPA-Antibody | 144 | No significant difference from initial | [1] |
| ¹¹¹In-DTPA-Peptide | 24 | >95% | [8] |
| ¹¹¹In-DTPA-ATS | 144 | >94% | [6] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation and Reduction:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4) to a concentration of 1-10 mg/mL.[3]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP.
-
Incubate at room temperature for 20-30 minutes under an inert atmosphere.[3]
-
-
This compound Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3] This should be prepared fresh.
-
-
Conjugation Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis against an appropriate buffer.
-
Protocol 2: Radiolabeling of this compound-Protein Conjugate with Indium-111 (B102479)
-
Preparation:
-
To a solution of the DTPA-protein conjugate (typically 100 µg in a metal-free buffer like 0.1 M ammonium (B1175870) acetate, pH 5.5-6.5), add a solution of ¹¹¹InCl₃ in 0.05 M HCl.
-
The final reaction volume should be kept small (e.g., 100-200 µL).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes.[9]
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small volume of a 50 mM DTPA solution to chelate any remaining free ¹¹¹In.
-
-
Purification:
-
Purify the radiolabeled conjugate using a desalting column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., PBS) to remove free ¹¹¹In and other small molecules.
-
Protocol 3: In Vitro Serum Stability Assay of ¹¹¹In-DTPA-Protein Conjugate
-
Incubation:
-
Sampling:
-
Analysis:
-
Analyze each aliquot by radio-HPLC or radio-TLC to determine the radiochemical purity.[6][8]
-
For radio-HPLC, a size-exclusion or reverse-phase column can be used to separate the intact radiolabeled protein from free ¹¹¹In-DTPA and ¹¹¹In bound to serum proteins.[8]
-
For radio-TLC, use an appropriate stationary phase and mobile phase to separate the labeled protein (which remains at the origin) from free ¹¹¹In (which migrates with the solvent front).[6]
-
-
Quantification:
-
Calculate the percentage of radioactivity corresponding to the intact radiolabeled conjugate at each time point to determine its stability over time.
-
Visualizations
Caption: Workflow for the preparation of a this compound radiolabeled conjugate.
Caption: Experimental workflow for in vitro serum stability assessment.
Caption: Competing pathways affecting Maleimide-Thiol conjugate stability.
References
- 1. In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
Impact of buffer pH on Maleimide-DTPA reaction kinetics.
Technical Support Center: Maleimide (B117702) Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing maleimide-based conjugation reactions, with a specific focus on the critical role of buffer pH.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during maleimide conjugation reactions, such as those involving Maleimide-DTPA and a thiol-containing molecule.
Issue 1: Low or No Conjugate Formation
-
Question: Why is my conjugation yield unexpectedly low or non-existent?
-
Answer: Low conjugation efficiency is a common problem that can often be traced back to several key factors related to reagent stability and reaction conditions. A systematic troubleshooting approach is the best course of action.[1][2]
-
Inactive Maleimide: The maleimide functional group is susceptible to hydrolysis, especially in aqueous solutions at neutral or high pH, which renders it unreactive towards thiols.[2][3] It is crucial to prepare maleimide stock solutions fresh in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.[4][5][6][7] Avoid storing maleimide reagents in aqueous buffers for extended periods.[5][6]
-
Oxidized Thiols: The target thiol (sulfhydryl) groups on your molecule may have oxidized to form disulfide bonds (S-S), which do not react with maleimides.[4][8] To prevent this, always use degassed buffers for the reaction.[4][5][6] If your protein or peptide contains disulfide bonds, they must be reduced to free thiols using a reducing agent.[1][8]
-
Recommended Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) is often preferred because it does not contain a thiol group and therefore does not need to be removed before adding the maleimide reagent.[1][8]
-
Alternative Reducing Agent: Dithiothreitol (DTT) is also effective but must be completely removed after reduction (e.g., using a desalting column) as it will compete with the target thiol for reaction with the maleimide.[8]
-
-
Suboptimal pH: The pH of the reaction buffer is one of the most critical parameters. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][4][5][7][9]
-
Below pH 6.5, the reaction rate slows down significantly because the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic.[1][9]
-
Above pH 7.5, the rate of maleimide hydrolysis increases substantially, and the maleimide group loses its selectivity, leading to side reactions with other nucleophiles like primary amines (e.g., lysine (B10760008) residues).[1][3][9][10]
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact the conjugation efficiency. A 10 to 20-fold molar excess of the maleimide-containing molecule is often used as a starting point to drive the reaction to completion.[1][6] However, the optimal ratio may need to be determined empirically for your specific molecules.[6]
-
Issue 2: Presence of Unexpected Side Products
-
Question: My analysis shows multiple products or smearing. What are the likely side reactions and how can I minimize them?
-
Answer: The appearance of unexpected side products can compromise the homogeneity and purity of your final conjugate. Understanding and controlling the potential side reactions is key.
-
Reaction with Primary Amines: While the maleimide-thiol reaction is highly selective within the optimal pH range, this selectivity diminishes at pH values above 7.5.[10] At higher pH, primary amines (like the ε-amino group of lysine) become deprotonated and can react with the maleimide.[3][9] To ensure selectivity for thiols, maintain the reaction pH strictly between 6.5 and 7.5.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][5][7][9]
-
Maleimide Hydrolysis: As previously mentioned, the maleimide ring can be opened by hydrolysis to form an unreactive maleamic acid.[3][9] This reaction is significantly accelerated at pH values above 7.5.[1] Always use freshly prepared maleimide solutions and perform the reaction within the recommended pH range to minimize this.[4]
-
Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine that has a free amino group, a side reaction can occur where the N-terminal amine attacks the newly formed succinimide (B58015) ring.[1][3][11] This rearrangement is more prominent at neutral or basic pH.[11] To suppress this side reaction, perform the conjugation at a more acidic pH (around 6.5) or consider acetylating the N-terminal amine before conjugation.[6]
-
Data Presentation: Impact of pH on Maleimide Reactions
The following table summarizes the influence of buffer pH on the kinetics and specificity of the maleimide-thiol conjugation and competing side reactions.
| pH Range | Thiol-Maleimide Reaction Rate | Maleimide Hydrolysis Rate | Reaction with Primary Amines (e.g., Lysine) | Key Considerations |
| < 6.5 | Slow | Very Slow / Negligible | Negligible | Reaction times will be significantly longer. Use only if target molecules are unstable at higher pH.[3][6] |
| 6.5 - 7.5 | Optimal | Minimal / Slow | Negligible / Very Slow | Recommended range for highly selective and efficient thiol conjugation. [1][3][4][5][6][7][9] |
| 7.5 - 8.5 | Fast | Increased | Moderate to Fast | Loss of selectivity for thiols. Increased risk of side reactions and lower yield of the desired conjugate.[3] |
| > 8.5 | Very Fast | Significant / Rapid | Very Fast | Not recommended for selective thiol conjugation due to high rates of hydrolysis and reaction with amines.[3][8] |
Table 1: Summary of pH effects on maleimide conjugation reactions.
Here is a summary of quantitative data on maleimide stability:
| pH | Temperature (°C) | Half-life of Maleimide |
| 5.5 | 37 | Very Stable |
| 7.4 | 20 | ~22 hours (calculated from rate constant) |
| 7.4 | 37 | ~2.9 hours |
Table 2: Hydrolytic stability of an 8-arm-PEG10k-maleimide derivative, illustrating the strong dependence on pH and temperature. The exact half-life can vary depending on the specific maleimide compound.[7][12]
Experimental Protocols
General Protocol for Maleimide-Thiol Conjugation
This protocol provides a general guideline for conjugating a maleimide-functionalized molecule (e.g., this compound) to a thiol-containing protein. Optimal conditions may vary.
1. Materials:
-
Thiol-containing protein (1-10 mg/mL).
-
Maleimide-functionalized molecule.
-
Conjugation Buffer: Degassed Phosphate-Buffered Saline (PBS), HEPES, or phosphate (B84403) buffer (10-100 mM) with 1-5 mM EDTA, adjusted to a pH between 6.5 and 7.5.[1][6][9] Avoid buffers containing primary amines (e.g., Tris) or thiols.[5]
-
Maleimide Stock Solution Solvent: Anhydrous DMSO or DMF.[6][7]
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.[5]
-
Purification System: Desalting column (e.g., PD-10), size-exclusion chromatography (SEC), or HPLC system.[4][6]
2. Procedure:
-
Prepare the Thiol-Containing Protein:
-
Dissolve the protein in the degassed conjugation buffer to the desired concentration (e.g., 1-10 mg/mL).[5]
-
Optional - Disulfide Reduction: If the protein's cysteine residues are in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP.[5] Incubate at room temperature for 20-60 minutes.[2][9] TCEP does not need to be removed.
-
-
Prepare the Maleimide Stock Solution:
-
Allow the maleimide reagent to warm to room temperature.
-
Just before starting the conjugation, prepare a concentrated stock solution (e.g., 10 mM) of the maleimide reagent in anhydrous DMSO or DMF.[13]
-
-
Perform the Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[2][9] Add the stock solution dropwise while gently stirring. The final concentration of the organic co-solvent should typically be below 10% (v/v).[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4][6][9] Protect from light if any of the components are light-sensitive.[4]
-
-
Quench the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, add a molar excess of a small molecule thiol like L-cysteine.[5]
-
-
Purify the Conjugate:
Mandatory Visualization
Caption: Experimental workflow for Maleimide-Thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
Technical Support Center: Post-Conjugation Purification of Maleimide-DTPA Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Maleimide-DTPA following bioconjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after conjugation?
Leaving unreacted this compound in your conjugate solution can lead to several undesirable outcomes that can compromise your downstream applications. These include:
-
Inaccurate Characterization: The presence of free this compound can interfere with the accurate determination of the drug-to-antibody ratio (DAR) or the degree of labeling (DOL).
-
Reduced Purity and Heterogeneity: It introduces impurities, leading to a heterogeneous final product.
-
Potential for Side Reactions: Unreacted maleimide (B117702) groups can react with other thiol-containing molecules in your sample or in subsequent in vitro or in vivo experiments, leading to off-target effects.[1]
-
Toxicity and Immunogenicity: For in vivo applications, the presence of small molecule impurities can lead to toxicity or an unwanted immune response.
Q2: What are the most common methods for removing unreacted this compound?
The most widely used methods for removing small molecules like this compound from larger bioconjugates are based on size differences. These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[2][3]
-
Dialysis: This technique involves the diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO) into a larger volume of buffer.[4]
-
Tangential Flow Filtration (TFF): A rapid filtration method where the sample solution flows parallel to a filter membrane, allowing smaller molecules to pass through while retaining the larger conjugate.[4]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on several factors, including your sample volume, the stability of your conjugate, the required level of purity, and the equipment available in your laboratory. The table below provides a comparison of the most common methods.
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic volume (size) | Diffusion across a semi-permeable membrane based on a concentration gradient | Separation based on size using a filter membrane with tangential flow |
| Typical Efficiency | High (>95% removal of small molecules)[2] | High (dependent on buffer exchange volume and frequency) | High |
| Processing Time | Fast (minutes to a few hours) | Slow (several hours to overnight)[2] | Fast (can be faster than SEC for large volumes) |
| Sample Volume | Scalable, but very large volumes can be challenging | Suitable for a wide range of volumes | Ideal for larger sample volumes |
| Sample Dilution | Can cause some sample dilution | Can lead to significant sample dilution[2] | Can be used to concentrate the sample |
| Product Recovery | Typically high | Generally high, but potential for sample loss due to non-specific binding to the membrane | High |
| Advantages | High resolution, rapid, can be automated | Gentle, simple setup, cost-effective for small scale | Fast, scalable, can concentrate the sample |
| Disadvantages | Potential for sample dilution, requires specialized columns and equipment | Time-consuming, potential for sample dilution and product loss | Requires specialized equipment, potential for membrane fouling |
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
Problem: Poor separation of the conjugate from unreacted this compound.
-
Potential Cause: Incorrect column choice.
-
Solution: Ensure the fractionation range of your SEC column is appropriate for the size difference between your conjugate and this compound. For antibody conjugates (approx. 150 kDa), a resin with an exclusion limit well above this and a fractionation range that provides good separation of small molecules is ideal.[5]
-
-
Potential Cause: Suboptimal flow rate.
-
Solution: A lower flow rate generally improves resolution.[6]
-
-
Potential Cause: Sample overloading.
-
Solution: Do not exceed the recommended sample volume for your column, which is typically 1-5% of the total column volume.[7]
-
Problem: Low recovery of the purified conjugate.
-
Potential Cause: Non-specific binding of the conjugate to the column resin.
-
Solution: Modify the buffer composition by adjusting the pH or ionic strength. Adding a small amount of a non-ionic detergent might also help reduce non-specific interactions.
-
-
Potential Cause: Aggregation of the conjugate.
-
Solution: Analyze the eluate for the presence of aggregates, which typically elute before the monomeric conjugate.[7] If aggregation is an issue, consider optimizing the conjugation reaction conditions or the buffer composition.
-
Dialysis Troubleshooting
Problem: Incomplete removal of unreacted this compound.
-
Potential Cause: Insufficient buffer volume or too few buffer changes.
-
Potential Cause: Inappropriate Molecular Weight Cut-Off (MWCO) of the dialysis membrane.
-
Solution: Select a dialysis membrane with an MWCO that is significantly smaller than your conjugate but large enough to allow for the efficient passage of this compound (MW ≈ 500 Da). A 10 kDa MWCO is a common choice for antibody conjugates.[4]
-
Problem: Significant increase in sample volume.
-
Potential Cause: Osmotic pressure differences between the sample and the dialysis buffer.
-
Solution: Ensure that the osmolarity of the dialysis buffer is similar to that of your sample. If your sample is in a high-salt buffer, you may need to perform a stepwise dialysis with gradually decreasing salt concentrations.[9]
-
Problem: Protein precipitation in the dialysis tubing.
-
Potential Cause: The protein is not stable in the dialysis buffer.
-
Solution: Ensure the pH and ionic strength of the dialysis buffer are optimal for your protein's stability.[10] If the protein precipitates at low salt concentrations, maintain a minimum salt concentration in the dialysis buffer.[1] Performing dialysis at 4°C can also help maintain protein stability.[10]
-
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for removing unreacted this compound from a protein conjugate using a gravity-flow desalting column.
Materials:
-
SEC desalting column (e.g., Sephadex® G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Preparation:
-
Remove the column's bottom cap and place it in a collection tube.
-
Equilibrate the column by washing it with 3-5 column volumes of the desired elution buffer.[11]
-
-
Sample Application:
-
Allow the equilibration buffer to drain completely from the column.
-
Carefully apply the conjugation reaction mixture to the center of the column bed. Do not disturb the resin.
-
-
Elution:
-
Immediately after the sample has entered the column bed, add the elution buffer to the top of the column.
-
The larger conjugate will travel faster through the column and elute first. The smaller, unreacted this compound will be retained in the resin and elute later.[11]
-
-
Fraction Collection:
-
Begin collecting fractions as the colored (if the conjugate is labeled) or protein-containing solution begins to exit the column.
-
Monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Pooling and Analysis:
-
Pool the fractions containing the purified conjugate.
-
Assess the purity of the conjugate and the removal of free this compound using an appropriate analytical method (e.g., HPLC, SDS-PAGE).
-
Protocol 2: Dialysis
This protocol describes the removal of unreacted this compound using dialysis tubing.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)
-
Dialysis buffer (at least 200-500 times the sample volume)
-
Stir plate and stir bar
-
Beaker or container for dialysis
Procedure:
-
Membrane Preparation:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves soaking it in water or buffer.
-
-
Sample Loading:
-
Securely close one end of the tubing with a clip.
-
Load the conjugation reaction mixture into the tubing, leaving some space at the top.
-
Remove any air bubbles and securely close the other end of the tubing with a second clip.
-
-
Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume of cold (4°C) dialysis buffer.
-
Place the beaker on a stir plate and stir gently to facilitate diffusion.[8]
-
-
Buffer Exchange:
-
Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least twice more. For optimal removal, the final dialysis can be performed overnight at 4°C.[4]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Open one end and transfer the purified conjugate to a clean tube.
-
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. agrisera.com [agrisera.com]
- 11. benchchem.com [benchchem.com]
Side reactions to consider in Maleimide-DTPA chemistry.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during Maleimide-DTPA conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during maleimide-thiol conjugation?
A1: The main side reactions include:
-
Hydrolysis of the Maleimide (B117702) Ring: In aqueous solutions, particularly at pH levels above 7.5, the maleimide ring can undergo hydrolysis, rendering it incapable of reacting with thiols.[1][2][3]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol is reversible, and can revert to the original reactants. This is a significant issue as it can lead to deconjugation of your molecule.[1][4][5][6][7]
-
Thiol Exchange: Following a retro-Michael reaction, the liberated maleimide can react with other thiol-containing molecules present in the reaction mixture or in vivo (e.g., glutathione), leading to off-target effects.[1][5][6]
-
Reaction with Primary Amines: At pH values above 7.5, maleimides can lose their specificity for thiols and react with primary amines, such as the side chains of lysine (B10760008) residues.[1][2][3] The reaction with thiols is about 1,000 times faster than with amines at a pH of 7.0.[2][3]
-
Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, a rearrangement of the succinimidyl thioether can occur to form a six-membered thiazine structure.[8][9]
Q2: What side reactions are associated with the use of DTPA anhydride (B1165640) for conjugation?
A2: When using cyclic DTPA anhydride for acylation of proteins, several side reactions can occur:
-
O-acylation: Besides the desired acylation of amino groups (N-acylation), O-acylation of hydroxyl groups on amino acid residues like tyrosine can also occur.[10]
-
Intermolecular Cross-linking: The bifunctional nature of DTPA dianhydride can lead to the cross-linking of multiple protein molecules, resulting in aggregation.[10]
-
Formation of a 2:1 Adduct: When reacting DTPA anhydride with an amine-containing maleimide linker, a byproduct where two molecules of the maleimide linker are attached to one molecule of DTPA can be formed.
Q3: How can I prevent the retro-Michael reaction and subsequent thiol exchange?
A3: To ensure the stability of the maleimide-thiol conjugate, you can:
-
Induce Hydrolysis of the Succinimide (B58015) Ring: After conjugation, the succinimide ring of the thioether adduct can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][4][11] This can be achieved by:
-
Transcyclization: A specific strategy involves a transcyclization reaction that "locks" the thioether bond within a new ring structure, preventing the retro-Michael reaction.[13]
Q4: What is the optimal pH for maleimide-thiol conjugation?
A4: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][3]
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group (with a typical pKa around 8.5) is mostly protonated and thus less nucleophilic.[3]
-
Above pH 7.5: The reaction with primary amines becomes a more significant competing side reaction, and the hydrolysis of the maleimide ring itself is accelerated.[1][2][3]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of Maleimide | Prepare aqueous solutions of maleimide reagents immediately before use. Avoid storing maleimide reagents in aqueous solutions.[1] | The maleimide ring is susceptible to hydrolysis, which inactivates it.[1][2] |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5.[2][3] | Below pH 6.5, the thiol is less reactive, and above pH 7.5, maleimide hydrolysis and reaction with amines are favored.[3] |
| Presence of Thiols in Buffer | Use buffers that do not contain thiols, such as PBS, HEPES, or bicarbonate buffer. | Thiols in the buffer will compete with the target thiol for reaction with the maleimide. |
| Insufficient Incubation Time/Temperature | While the reaction is generally fast at room temperature, optimizing incubation time and temperature (e.g., 4°C for sensitive molecules) may be necessary.[2] | Reaction kinetics can be influenced by temperature.[2] |
Problem 2: Loss of Conjugated Payload Over Time (Instability)
| Potential Cause | Troubleshooting Step | Rationale |
| Retro-Michael Reaction | After conjugation, treat the conjugate to induce hydrolysis of the succinimide ring (e.g., by raising the pH). Alternatively, use a "self-hydrolyzing" maleimide.[2][11] | The hydrolyzed succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[2][4] |
| Thiol Exchange | If working in an environment with other thiols (e.g., in vivo), stabilizing the conjugate through succinimide ring hydrolysis is crucial.[11] | A stable conjugate will not undergo the retro-Michael reaction and subsequent thiol exchange.[11] |
Problem 3: Formation of Aggregates or Unexpected High Molecular Weight Species
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking by DTPA Anhydride | Optimize the molar ratio of DTPA anhydride to the protein to minimize cross-linking. Characterize the products to identify the extent of aggregation.[10] | High concentrations of the bifunctional DTPA anhydride can lead to the linking of multiple protein molecules.[10] |
| Reaction of Maleimide with Amines at High pH | Maintain the reaction pH at or below 7.5 to ensure the specificity of the maleimide for thiols.[2][3] | At higher pH, maleimides can react with lysine residues, potentially leading to cross-linking if the maleimide reagent is bifunctional. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Dissolve the Thiol-Containing Molecule: Dissolve the protein or peptide containing a free thiol group in a suitable non-thiol-containing buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
Prepare the Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized reagent in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and then add it to the reaction buffer.
-
Reaction: Add the maleimide solution to the thiol-containing molecule solution. The molar ratio of maleimide to thiol will need to be optimized but is often in the range of 5-20 fold excess of the maleimide.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any excess maleimide.
-
Purification: Remove excess maleimide and other reaction components by size exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Increased Stability
-
Perform Conjugation: Follow steps 1-4 of the General Maleimide-Thiol Conjugation protocol.
-
pH Adjustment: After the initial conjugation, raise the pH of the reaction mixture to 8.5-9.0 by adding a suitable buffer (e.g., bicarbonate or borate (B1201080) buffer).
-
Incubation for Hydrolysis: Incubate the mixture for 1-2 hours at room temperature to promote the hydrolysis of the succinimide ring.
-
Purification: Purify the stabilized conjugate using standard methods such as size exclusion chromatography or dialysis.
Visualizations
Caption: Key reaction pathways in maleimide-thiol chemistry.
Caption: Side reactions in DTPA anhydride protein conjugation.
Caption: Troubleshooting workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Coupling of DTPA to proteins: a critical analysis of the cyclic dianhydride method in the case of insulin modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
Technical Support Center: Enhancing the In-Vivo Stability of Maleimide-DTPA Chelates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Maleimide-DTPA chelates. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the in-vivo instability of this compound chelates?
A1: The primary cause of instability for this compound chelates in a biological environment is the reversible nature of the bond formed between the maleimide (B117702) group and a thiol (e.g., from a cysteine residue on a protein).[1][2] This thiosuccinimide linkage is susceptible to two main degradation pathways in vivo:
-
Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the cleavage of the DTPA chelate from the biomolecule.[1][3][4] This deconjugation can be facilitated by endogenous thiols like glutathione (B108866) (GSH) and albumin, which are abundant in plasma.[1][5][6] The released this compound can then react with other molecules, causing off-target effects.[4][5]
-
Thiol Exchange: Following the retro-Michael reaction, the released this compound can be "transferred" to another thiol-containing molecule in the vicinity, a process known as thiol exchange.[6][7]
A competing reaction is the hydrolysis of the thiosuccinimide ring. This process opens the ring to form a stable succinamic acid derivative that is resistant to the retro-Michael reaction, effectively locking the conjugate.[1][5][8][9] However, for conventional maleimides, this stabilizing hydrolysis is often slower than the deconjugation reactions in vivo.[8][9]
Q2: How can I detect the instability of my this compound conjugate in an experiment?
A2: Detecting instability typically involves incubating your conjugate in a biologically relevant medium, such as plasma or a solution containing a high concentration of thiols like glutathione, and then analyzing the mixture at different time points.[1] Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) can separate the intact conjugate from deconjugated species and hydrolyzed forms.[5][10]
-
Mass Spectrometry (MS): LC-MS can be used to identify the masses of the different species in the mixture, confirming the loss of the DTPA chelate or the formation of adducts with other thiols.[1][11]
-
Size-Exclusion Chromatography (SEC): SEC can be used to detect the presence of unconjugated biomolecules.[5]
Q3: What are the most effective strategies to improve the in-vivo stability of this compound conjugates?
A3: Several strategies can be employed to enhance the stability of the maleimide-thiol linkage:
-
Promoting Hydrolysis: The most common strategy is to accelerate the hydrolysis of the thiosuccinimide ring to form the stable, ring-opened structure.[6][8][9] This can be achieved by:
-
Using "Self-Hydrolyzing" Maleimides: These are engineered maleimides with substituents that catalyze the hydrolysis reaction.[1][12][13] For example, incorporating a basic amino group adjacent to the maleimide can provide intramolecular catalysis.[1]
-
Modifying N-Substituents: Introducing electron-withdrawing groups on the nitrogen atom of the maleimide can significantly increase the rate of hydrolysis.[5][8][9]
-
-
Transcyclization: This approach involves a chemical rearrangement of the initial adduct to form a more stable, six-membered ring structure that is resistant to the retro-Michael reaction.[6][7][14][15] This can be achieved with specific maleimide derivatives or by having an N-terminal cysteine on a peptide conjugate.[15][16]
-
Using Next-Generation Maleimides: Dibromomaleimides, for instance, can re-bridge disulfide bonds, forming a stable linkage.[5]
-
Exploring Alternative Chemistries: If persistent instability is an issue, consider alternative thiol-reactive chemistries that form more stable bonds, such as iodoacetamides or vinyl sulfones.[3][17]
Troubleshooting Guides
Problem 1: Low yield or incomplete conjugation of this compound to the biomolecule.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the this compound reagent | Prepare fresh stock solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[18][19] Avoid prolonged storage in aqueous buffers. |
| Oxidized thiols on the biomolecule | Ensure that the thiol groups on your biomolecule are in their reduced state. Treat the biomolecule with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[18][20] If using DTT, it must be removed before adding the maleimide reagent.[19] |
| Incorrect pH of the reaction buffer | The optimal pH for maleimide-thiol conjugation is between 6.5 and 7.5.[18][19] At lower pH, the reaction is slow, while at higher pH, the maleimide is more prone to hydrolysis.[10] |
| Incorrect stoichiometry | Optimize the molar ratio of this compound to the biomolecule. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[20][21] |
Problem 2: The this compound conjugate shows significant degradation during in-vitro plasma stability studies.
| Possible Cause | Troubleshooting Steps |
| Retro-Michael reaction and thiol exchange with plasma proteins | This is the expected instability pathway. To mitigate this, consider the stabilization strategies outlined in FAQ Q3. Using a self-hydrolyzing maleimide or a maleimide with electron-withdrawing N-substituents to accelerate stabilizing hydrolysis is a primary approach.[1][8][9] |
| Suboptimal formulation | For long-term storage, consider lyophilization or storing the conjugate at low temperatures (-20°C or -80°C) to slow down degradation.[5] |
| Inaccurate assessment of stability | Use high-resolution analytical methods like LC-MS to accurately identify and quantify the different species (intact conjugate, hydrolyzed forms, and deconjugated products) over time.[1][5] |
Quantitative Data on Conjugate Stability
The stability of maleimide-thiol conjugates is often reported as a half-life (t½) under specific conditions. The following table summarizes data for different types of maleimide conjugates.
| Maleimide Type | Condition | Half-life (t½) / Stability | Reference |
| Conventional (N-Alkyl) | In presence of β-mercaptoethanol | 27 hours | [1] |
| Self-Hydrolyzing (DPR-based) | In vivo study | Improved antitumor activity and reduced neutropenia reported, implying higher stability. Hydrolysis half-life of 2.0-2.6 hours. | [1] |
| N-Aryl (N-Phenyl) | Mouse Serum | ~90-100% intact after 1.5 hours (for hydrolysis). | [1] |
| N-Aryl (N-Fluorophenyl) | Mouse Serum | ~90-100% intact after 0.7 hours (for hydrolysis). | [1] |
| Transcyclization Product | In presence of 10-fold excess GSH | No significant GSH-adduct formation after 25 hours. | [7] |
| N-acetylated, open-chain control | In presence of 10-fold excess GSH | ~15% GSH adduct formation after 25 hours. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5).[1]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[18]
-
-
This compound Preparation:
-
Dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to create a 10-20 mM stock solution.[1]
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol (B42355) or L-cysteine) to consume any excess this compound.[3][19]
-
Purify the conjugate from excess reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[19]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the chelate or biomolecule has a distinct absorbance) or mass spectrometry.[1]
-
Protocol 2: Assessment of Conjugate Stability in Plasma
-
Sample Preparation:
-
Incubation:
-
Incubate the plasma sample at 37°C.[5]
-
-
Time Points:
-
At specified time points (e.g., 0, 4, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.[1]
-
Immediately freeze the aliquot or process it to quench any further reactions.
-
-
Analysis by LC-MS:
-
Prepare the plasma aliquot for LC-MS analysis. This may involve a protein precipitation step or affinity capture of the conjugated biomolecule.
-
Inject the sample onto an LC-MS system equipped with a suitable reverse-phase column for intact protein analysis.[1]
-
-
Data Analysis:
-
Deconvolute the mass spectra from each time point to obtain the mass profiles of the different species present.
-
Plot the percentage of the intact conjugate remaining versus time to determine the stability profile and calculate the in-vitro half-life.[1]
-
Visualizations
Caption: Competing pathways for this compound conjugates in vivo.
Caption: Troubleshooting workflow for improving conjugate stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 21. benchchem.com [benchchem.com]
How to address non-specific binding of Maleimide-DTPA conjugates.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of Maleimide-DTPA conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound conjugates?
Non-specific binding of maleimide (B117702) conjugates can arise from several factors:
-
Reaction with Primary Amines: At a pH above 7.5, maleimides can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[1][2][3] The optimal pH range for specific thiol-maleimide reactions is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.[1][2][3]
-
Hydrophobic Interactions: Both the DTPA chelator and the molecule it is conjugated to can have hydrophobic regions that lead to non-specific adsorption to proteins or vessel surfaces.[1][4] The hydrophobicity of the entire conjugate can be increased, potentially leading to more non-specific interactions and aggregation.[5]
-
Electrostatic Interactions: Charged regions on the conjugate can interact with oppositely charged surfaces on proteins or other molecules, causing non-specific binding.[1][6][7]
-
Maleimide Hydrolysis: In aqueous solutions, particularly at a pH above 7.5, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid, which reduces the concentration of the active maleimide available for specific conjugation.[1][3]
-
Retro-Michael Reaction: The thioether bond formed between the maleimide and a thiol is susceptible to a reversible retro-Michael reaction.[1][8] This can lead to the transfer of the this compound to other thiol-containing molecules, such as glutathione (B108866) in serum, resulting in off-target binding.[1]
Q2: How can I prevent the reaction of maleimides with amines?
To ensure the specific reaction of maleimides with thiol groups and prevent reactions with amines, it is crucial to control the reaction pH. The recommended pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] Within this range, the reaction with thiols is significantly favored.
Q3: What role does the DTPA chelator play in non-specific binding?
Diethylenetriaminepentaacetic acid (DTPA) is a chelating agent that can be bulky.[9] Depending on its attachment site, it can influence the conjugate's solubility, structure, and pharmacological profile.[9] The incorporation of DTPA and a chelated metal ion can alter the overall hydrophobicity and charge of the conjugate, potentially contributing to non-specific interactions.[10]
Q4: How can I improve the stability of the maleimide-thiol linkage?
The stability of the thiosuccinimide linkage can be improved to prevent deconjugation via the retro-Michael reaction through the following strategies:
-
Post-conjugation Hydrolysis: After the conjugation reaction, intentionally hydrolyzing the succinimide (B58015) ring by incubating the conjugate at a slightly elevated pH (e.g., 8.5-9.0) can form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][2]
-
Use of Modified Maleimides: Next-generation maleimides, such as N-aryl maleimides, have been developed to form more stable thiol conjugates.[1][11] Self-hydrolyzing maleimides are designed to rapidly form a stable, hydrolyzed ring structure after conjugation.[8]
Troubleshooting Guides
Issue 1: High Background Signal Due to Non-Specific Binding
High background signal is a common issue that can obscure specific results. Use the following troubleshooting guide to diagnose and resolve the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrophobic interactions responsible for unspecific binding of morphine-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. aboligo.com [aboligo.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-specific conjugation of a lanthanide chelator and its effects on the chemical synthesis and receptor binding affinity of human relaxin-2 hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chelating DTPA amphiphiles: ion-tunable self-assembly structures and gadolinium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kinampark.com [kinampark.com]
Validation & Comparative
A Comparative Guide to the Characterization of Maleimide-DTPA Labeled Proteins by Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. Maleimide-DTPA serves as a bifunctional linker, enabling the site-specific attachment of the chelating agent DTPA (diethylenetriaminepentaacetic acid) to cysteine residues on a protein. This allows for the subsequent chelation of metal ions, which is particularly useful for applications such as radioimmunotherapy, in vivo imaging, and targeted drug delivery.
This guide provides an objective comparison of maleimide-based protein labeling with other common conjugation chemistries, supported by experimental data. It also offers detailed protocols for the labeling of proteins with this compound and their subsequent characterization by mass spectrometry.
Performance Comparison of Protein Labeling Chemistries
The choice of a protein labeling strategy depends on several factors, including the target amino acid, the desired specificity of labeling, the stability of the resulting conjugate, and the intended application. While maleimide (B117702) chemistry is highly specific for cysteine residues, other reagents target different amino acids, such as lysine (B10760008). The following table summarizes the key performance characteristics of maleimide chemistry compared to a common alternative, N-hydroxysuccinimide (NHS) ester chemistry.
| Feature | Maleimide Chemistry | NHS Ester Chemistry |
| Target Residue | Cysteine (thiol group, -SH) | Lysine (primary amine, -NH₂) and N-terminus |
| Reaction Type | Michael Addition | Acylation |
| Resulting Bond | Thioether bond | Amide bond |
| Optimal Reaction pH | 6.5 - 7.5[1] | 7.2 - 8.5[1] |
| Reaction Speed | Very Fast (minutes to a few hours)[1] | Fast (minutes to a few hours)[1] |
| Specificity | High for thiols within the optimal pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1] | High for primary amines.[1] |
| Bond Stability | Generally stable, but can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[1][2] | Highly stable and resistant to hydrolysis under physiological conditions.[1][2] |
| Key Advantage | Enables site-specific conjugation, as cysteine is a relatively rare amino acid.[3] | Targets abundant and generally accessible lysine residues, often resulting in a higher degree of labeling.[2] |
| Key Disadvantage | Potential for conjugate instability due to the reversibility of the thioether bond. Requires the presence of a free thiol, which may necessitate reduction of disulfide bonds.[3] | Can lead to a heterogeneous product with a random distribution of labels. May impact protein function if lysines in the active site are modified.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound Linker
This protocol is adapted from the synthesis of a this compound linker for labeling annexin (B1180172) A5.[4][5]
Materials:
-
Cyclic DTPA anhydride (B1165640) (cDTPAa)
-
N-(2-aminoethyl) maleimide trifluoroacetate (B77799) salt
-
Half-saturated sodium bicarbonate solution
-
0.05% Trifluoroacetic acid in water (HPLC Phase A)
-
0.05% Trifluoroacetic acid in acetonitrile (B52724) (HPLC Phase B)
-
Ice bath
Procedure:
-
Dissolve N-(2-aminoethyl) maleimide trifluoroacetate in half-saturated sodium bicarbonate solution on an ice bath.
-
Add a large excess of cyclic DTPA anhydride to the solution. The pH should not exceed 7.0 to prevent hydrolysis of the maleimide group.[4]
-
Stir the reaction mixture on ice. The reaction progress can be monitored by reversed-phase HPLC.
-
The reaction of N-(2-aminoethyl) maleimide with cDTPAa can result in the desired mono-substituted product as well as a di-substituted byproduct.[4][5] Using a large excess of cDTPAa minimizes the formation of the di-addition product.[4]
-
The resulting this compound linker solution can often be used for protein conjugation without purification, as the excess cDTPAa will hydrolyze.[5]
Protocol 2: Labeling of Proteins with this compound
This protocol provides a general procedure for the conjugation of a this compound linker to a protein containing a free cysteine residue.
Materials:
-
Protein with at least one free cysteine residue (1-10 mg/mL)
-
Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6][7]
-
This compound solution (from Protocol 1 or commercially sourced)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[7]
-
Purification column (e.g., size-exclusion chromatography)[6]
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer.[6][7]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to expose the free thiols.[6]
-
Conjugation Reaction: Add the this compound solution to the protein solution. A 10-20 fold molar excess of the maleimide linker is a common starting point.[6]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6] Protect from light if the linker is light-sensitive.
-
Purification: Remove the unreacted this compound and any reducing agents by size-exclusion chromatography (desalting column) or dialysis.[6]
Protocol 3: Mass Spectrometry Analysis of this compound Labeled Proteins
Mass spectrometry is a powerful tool to confirm the successful conjugation and to determine the number of DTPA molecules attached to the protein.
Materials:
-
Purified this compound labeled protein
-
LC-MS system with a suitable reversed-phase column
-
Deconvolution software
Procedure:
-
Sample Preparation: Dilute the purified labeled protein in a buffer compatible with LC-MS analysis (e.g., 0.1% formic acid in water).
-
LC-MS Analysis: Inject the sample onto the LC-MS system. An appropriate gradient can be used to elute the protein.
-
Data Acquisition: Acquire mass spectra of the intact protein.
-
Data Analysis: Use deconvolution software to process the raw mass spectrometry data and obtain the zero-charge mass of the protein. The mass increase corresponds to the mass of the attached this compound linker. The presence of multiple peaks will indicate a heterogeneous population of labeled proteins with different numbers of attached linkers.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Mechanism of the thiol-maleimide reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Straightforward thiol-mediated protein labelling with DTPA: Synthesis of a highly active 111In-annexin A5-DTPA tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Guide to the In Vitro and In Vivo Stability of Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical decision in the development of radiopharmaceuticals. The stability of the metal-chelator complex, both in laboratory settings (in vitro) and within a living organism (in vivo), directly impacts the safety and efficacy of the diagnostic or therapeutic agent. Insufficient stability can lead to the release of free radiometals, which may accumulate in non-target tissues and cause toxicity. This guide provides an objective comparison of the stability of commonly used bifunctional chelators, supported by experimental data, to aid in the selection process.
Key Bifunctional Chelators: A Comparative Overview
This guide focuses on three widely utilized bifunctional chelators: DOTA, DTPA, and NOTA. These chelators are frequently employed for complexing a variety of radiometals for use in imaging and therapy.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable and kinetically inert complexes with a range of radiometals.[1][2]
-
DTPA (diethylenetriaminepentaacetic acid): An acyclic chelator that generally exhibits faster radiolabeling kinetics but may form complexes with lower stability compared to macrocyclic counterparts.[1][3]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A macrocyclic chelator that has shown exceptional stability, particularly for certain radiometals like Gallium-68.[1][4]
Quantitative Stability Comparison
The following table summarizes quantitative data from various studies comparing the in vitro stability of DOTA, DTPA, and NOTA derivatives when complexed with the radionuclide Copper-64 (⁶⁴Cu) and attached to an antibody (rituximab). The data represents the percentage of the ⁶⁴Cu that remains bound to the antibody-chelator conjugate after incubation in serum for 48 hours.
| Bifunctional Chelator | Chelator Type | Radiometal | % Intact Radioimmunoconjugate in Serum (48h) | Reference |
| p-SCN-Bn-DOTA | Macrocyclic | ⁶⁴Cu | >94% | [5][6] |
| p-SCN-Bn-DTPA | Acyclic | ⁶⁴Cu | 14.0% | [5][6] |
| p-SCN-NOTA | Macrocyclic | ⁶⁴Cu | 97.5% ± 0.3% | [5][6] |
| p-SCN-CHX-A"-DTPA | Acyclic | ⁶⁴Cu | 38.2% | [5][6] |
Note: The stability of chelator-radiometal complexes is highly dependent on the specific radiometal, the chelator derivative, and the experimental conditions. The data presented here is for comparative purposes with ⁶⁴Cu.
Understanding Chelator Stability: Thermodynamic vs. Kinetic
The overall stability of a radiometal complex in vivo is determined by two key factors: thermodynamic stability and kinetic inertness.[7][8]
-
Thermodynamic Stability refers to the strength of the bond between the metal and the chelator at equilibrium. A high thermodynamic stability constant (log K) indicates a strong complex.
-
Kinetic Inertness describes the rate at which the radiometal dissociates from the chelator. A kinetically inert complex will have a slow rate of dissociation, even in the presence of competing metal ions or other biological molecules in vivo.[7][8]
Macrocyclic chelators like DOTA and NOTA generally form more kinetically inert complexes compared to acyclic chelators like DTPA, which contributes to their enhanced in vivo stability.[1][9]
Caption: Relationship between thermodynamic stability, kinetic inertness, and in vivo stability.
Experimental Protocols
Accurate assessment of bifunctional chelator stability relies on standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro Serum Stability Assay
This assay evaluates the stability of a radiolabeled immunoconjugate in the presence of human serum, which contains various proteins and competing metal ions that can challenge the chelator-metal complex.
-
Preparation of Radiolabeled Immunoconjugate: The bifunctional chelator is first conjugated to the antibody of interest. The resulting immunoconjugate is then radiolabeled with the desired radionuclide.
-
Incubation: The radiolabeled immunoconjugate is incubated in human serum at 37°C for various time points (e.g., 1, 24, 48 hours).[6][10][11]
-
Analysis: At each time point, an aliquot of the incubation mixture is analyzed to separate the intact radiolabeled immunoconjugate from any released radiometal. Common analytical techniques include:
-
Size Exclusion Chromatography (SEC-HPLC): Separates molecules based on size. The intact, high molecular weight radioimmunoconjugate will elute earlier than the smaller, free radiometal or its complexes with serum proteins.[11]
-
Instant Thin Layer Chromatography (ITLC): A rapid method where the radioimmunoconjugate remains at the origin while smaller species migrate with the solvent front.
-
-
Quantification: The amount of radioactivity in the peaks or spots corresponding to the intact radioimmunoconjugate and the released radiometal is quantified using a radio-detector. The percentage of intact radioimmunoconjugate is then calculated.
In Vivo Biodistribution Studies
These studies assess the stability of the radiolabeled conjugate within a living organism by tracking the distribution of radioactivity in various organs and tissues over time.
-
Animal Model: Typically, healthy mice or mice bearing tumors are used.
-
Administration: The radiolabeled immunoconjugate is administered to the animals, usually via intravenous injection.[6][10]
-
Time Points: Groups of animals are euthanized at different time points post-injection (e.g., 1, 24, 48, 72 hours).
-
Tissue Harvesting: Major organs and tissues (e.g., blood, liver, kidneys, spleen, bone, muscle, and tumor if applicable) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). High uptake in non-target organs like the liver and bone can be indicative of in vivo instability and release of the radiometal.[5][12]
Caption: Workflow for assessing the in vitro and in vivo stability of bifunctional chelators.
Conclusion
The choice of a bifunctional chelator significantly influences the performance of a radiopharmaceutical. While acyclic chelators like DTPA may offer advantages in terms of radiolabeling conditions, macrocyclic chelators such as DOTA and NOTA generally provide superior in vitro and in vivo stability due to the formation of more kinetically inert complexes.[3][5][6] This enhanced stability is crucial for minimizing off-target radioactivity accumulation and ensuring that the radiopharmaceutical reaches its intended target. The experimental data and protocols presented in this guide provide a framework for making an informed decision when selecting a bifunctional chelator for a specific application in radiopharmaceutical development.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Comparison of (64)Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity, and in vitro/in vivo stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Imaging Cancer Using PET – the Effect of the Bifunctional Chelator on the Biodistribution of a 64Cu-Labeled Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Immunoreactivity of Antibodies After Maleimide-DTPA Conjugation: A Comparative Guide
For researchers and professionals in drug development, the conjugation of molecules to antibodies is a cornerstone of creating targeted therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and radioimmunoconjugates. Maleimide-DTPA (diethylenetriaminepentaacetic acid) is a frequently used bifunctional chelator for attaching radiometals to antibodies. However, the conjugation process itself can alter the antibody's structure and, consequently, its ability to bind to its target antigen—its immunoreactivity.[1][2] This guide provides an objective comparison of antibody performance before and after this compound conjugation, supported by experimental protocols and data.
The chemical modification of an antibody, particularly through stochastic methods targeting native amino acid residues like lysine (B10760008) or cysteine, carries the risk of impairing the antigen-binding capacity of the biomolecule.[2] A decrease in immunoreactivity can lead to suboptimal performance in vivo, reducing the efficacy of a therapeutic agent or the clarity of a diagnostic image.[3][4] Therefore, rigorous assessment of immunoreactivity is a critical step in the development of any antibody conjugate.
This compound Conjugation Workflow
The conjugation process typically involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with the maleimide (B117702) group of the this compound linker.[5][] This process creates a stable thioether bond.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. MIB Guides: Measuring the Immunoreactivity of Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DTPA conjugation on the antigen binding activity and biodistribution of monoclonal antibodies against alpha-fetoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 7. rsc.org [rsc.org]
A Head-to-Head Comparison of Bioconjugation Chemistries: Maleimide-DTPA vs. Modern Click Chemistry Approaches
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant of the success of novel therapeutics, diagnostics, and research tools. The stability, efficiency, and biocompatibility of the chemical linkage can profoundly influence the performance of the final bioconjugate.
This guide provides an objective comparison of a traditional workhorse in bioconjugation, the maleimide-thiol reaction, specifically utilizing a Maleimide-DTPA (diethylenetriaminepentaacetic acid) chelator, against three prominent "click chemistry" alternatives: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Tetrazine Ligation. This analysis, supported by experimental data and detailed protocols, is intended to assist in selecting the optimal strategy for specific research and development needs.
Executive Summary: A Shift Towards Bioorthogonality and Stability
While this compound offers a straightforward and widely used method for conjugating molecules to thiol-containing biomolecules like proteins and peptides, its primary drawback lies in the potential instability of the resulting thioether bond. The maleimide-thiol adduct is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione, which can lead to premature cleavage of the conjugate in vivo.[1][2]
In contrast, modern click chemistry approaches such as SPAAC and Tetrazine Ligation offer bioorthogonal reactions that proceed with high efficiency and selectivity in complex biological environments without the need for cytotoxic catalysts.[3][4] These methods form highly stable covalent bonds, addressing the key limitation of maleimide-based conjugation. CuAAC, while highly efficient, requires a copper catalyst that can be cytotoxic, limiting its in vivo applications.[5][6] The choice between these methods ultimately depends on the specific requirements of the application, including the desired stability, reaction kinetics, and the biological environment in which the conjugate will be used.
Quantitative Performance Comparison
The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following tables summarize key quantitative data for Maleimide-Thiol chemistry (as a proxy for this compound), CuAAC, SPAAC, and Tetrazine Ligation.
| Feature | Maleimide-Thiol Addition | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine Ligation (TCO-Tetrazine) |
| Reaction Type | Michael Addition | [3+2] Cycloaddition | [3+2] Cycloaddition | Inverse-Electron-Demand Diels-Alder |
| Second-Order Rate Constant (k₂) | ~10³ M⁻¹s⁻¹[7] | ~10⁴ - 10⁵ M⁻¹s⁻¹[6] | ~0.6 - 1.0 M⁻¹s⁻¹ (DBCO + Azide)[8] | Up to 10⁶ M⁻¹s⁻¹[7] |
| Reaction Conditions | Optimal pH 6.5-7.5[9] | Requires Cu(I) catalyst, often with a reducing agent and ligand[5] | Physiological pH, catalyst-free[10] | Physiological pH, catalyst-free[11] |
| Key Advantages | Well-established, targets native or engineered cysteines | Very fast kinetics, high yields | Bioorthogonal (copper-free), ideal for live systems | Exceptionally fast kinetics, highly bioorthogonal |
| Key Disadvantages | Linkage susceptible to retro-Michael reaction and thiol exchange[1][2] | Copper cytotoxicity limits in vivo applications[5] | Slower kinetics than CuAAC and Tetrazine Ligation[8] | TCO reagents can be complex to synthesize |
| Feature | Maleimide-Thiol Linkage | CuAAC (Triazole) Linkage | SPAAC (Triazole) Linkage | Tetrazine Ligation (Dihydropyridazine) Linkage |
| Bond Stability | Susceptible to cleavage by endogenous thiols (e.g., glutathione)[1][2] | Highly stable | Highly stable | Highly stable[7] |
| In Vivo Stability | Can be as low as ~50% intact conjugate in human plasma after 7 days[7] | Generally high | Generally high | >90% intact conjugate after extended periods in plasma[7] |
| Stabilization Strategies | Hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid[3][12] | Not applicable | Not applicable | Not applicable |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental reaction mechanisms and generalized experimental workflows for each bioconjugation method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. The following are generalized protocols for each of the discussed techniques. Researchers should optimize concentrations, reaction times, and purification methods for their specific substrates and applications.
Protocol 1: this compound Conjugation to a Thiol-Containing Protein
This protocol describes the general procedure for labeling a protein with a this compound chelator.
Materials:
-
Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteine) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO or DMF, prepared fresh).
-
Reducing agent (optional, for disulfide bond reduction, e.g., TCEP).
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol).
-
Purification column (e.g., size-exclusion chromatography).
Methodology:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing compound to react with any unreacted maleimide (B117702) groups.
-
Purification: Purify the protein-DTPA conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.[13][14]
-
Radiolabeling (if applicable): The purified conjugate can then be radiolabeled by incubating with a suitable radionuclide (e.g., ¹¹¹InCl₃) in an appropriate buffer, followed by purification.[15]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a typical procedure for conjugating an alkyne-containing biomolecule to an azide-functionalized payload.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer.
-
Azide-functionalized payload.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution.
-
Sodium ascorbate (B8700270) stock solution (freshly prepared).
-
Copper-chelating ligand (e.g., THPTA or BTTAA) stock solution.
Methodology:
-
Reaction Assembly: In a reaction tube, combine the alkyne-functionalized biomolecule, the azide-functionalized payload, and the copper-chelating ligand.
-
Catalyst Addition: Add the CuSO₄ solution to the mixture.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting triazole conjugate using an appropriate chromatographic method.[16]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-containing biomolecule to a DBCO-functionalized payload.
Materials:
-
Azide-functionalized biomolecule in a physiological buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized payload stock solution in a compatible solvent (e.g., DMSO).
Methodology:
-
Reaction Assembly: Combine the azide-functionalized biomolecule and the DBCO-functionalized payload in the reaction buffer. A molar excess of the DBCO reagent is often used.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactant concentrations and the specific DBCO reagent used.
-
Purification: Purify the conjugate to remove any unreacted payload using size-exclusion chromatography or dialysis.[8][10]
Protocol 4: Tetrazine Ligation
This protocol outlines a typical bioconjugation experiment using the reaction between a TCO-modified biomolecule and a tetrazine-functionalized payload.
Materials:
-
TCO-functionalized biomolecule in a physiological buffer.
-
Tetrazine-functionalized payload stock solution in a compatible solvent.
Methodology:
-
Reaction Assembly: Mix the TCO-functionalized biomolecule with the tetrazine-functionalized payload in the reaction buffer.
-
Incubation: Due to the extremely fast reaction kinetics, the conjugation is often complete within minutes at room temperature.
-
Purification: If necessary, purify the conjugate to remove any unreacted payload.[11][17]
Conclusion: Selecting the Optimal Bioconjugation Strategy
The choice between this compound and modern click chemistry approaches hinges on a careful evaluation of the specific application's requirements.
-
This compound remains a viable option for applications where the absolute stability of the linkage is not critical and a well-established, straightforward conjugation to cysteine residues is desired. Its primary use case is in the development of radiolabeled biomolecules for imaging and therapy, where the DTPA moiety acts as a powerful chelator.[15][18] However, the potential for in vivo instability due to the retro-Michael reaction must be carefully considered.[1][2]
-
CuAAC is the method of choice for applications demanding very fast reaction kinetics and high yields, particularly in in vitro settings where the cytotoxicity of the copper catalyst is not a concern.[5][6]
-
SPAAC represents a significant advancement for in vivo applications and the labeling of live cells. Its bioorthogonality and the formation of a highly stable triazole linkage make it a robust and reliable choice, despite having slower kinetics than CuAAC and Tetrazine Ligation.[10][19]
-
Tetrazine Ligation offers the fastest known bioorthogonal reaction, making it ideal for applications requiring rapid conjugation at very low concentrations, such as in vivo imaging and pre-targeting strategies.[4][7][11] The exceptional stability of the resulting linkage further enhances its suitability for in vivo applications.
Ultimately, the expanding toolkit of bioconjugation chemistries provides researchers with a range of powerful options to create precisely engineered biomolecules. By understanding the quantitative differences in their performance and having access to reliable experimental protocols, scientists can confidently select and implement the most appropriate strategy to advance their research and therapeutic development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Bifunctional Maleimido CHX-A” Chelator for Conjugation to Thiol-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biodistribution of Maleimide-DTPA Labeled Compounds
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent for radiolabeling biomolecules is a critical decision that profoundly influences the in vivo performance of the resulting radiopharmaceutical. The bifunctional chelator, Maleimide-DTPA, which combines a thiol-reactive maleimide (B117702) group for site-specific conjugation and a DTPA (diethylenetriaminepentaacetic acid) moiety for radiometal chelation, is a widely utilized tool in this field. This guide provides an objective comparison of the biodistribution profiles of this compound labeled compounds with common alternatives, supported by experimental data, to aid in the rational design of targeted radiopharmaceuticals.
The biodistribution of a radiolabeled compound is a key determinant of its efficacy and toxicity, dictating its accumulation in target tissues versus off-target organs. This is governed by a multitude of factors including the choice of the targeting biomolecule, the radiometal, the linker chemistry, and the chelator itself. The stability of the radiometal-chelator complex and the in vivo fate of the entire conjugate are paramount.
Comparison of Biodistribution Profiles
The following tables summarize quantitative biodistribution data from preclinical studies, comparing DTPA-based chelators with other commonly used alternatives such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Biodistribution of ¹¹¹In-labeled HER2-Targeting Affibody Molecules
This table compares the biodistribution of an Affibody molecule labeled with ¹¹¹In using a maleimido-derivative of CHX-A"-DTPA versus a DOTA-based chelator.
| Organ | ¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C (%ID/g) at 4h | ¹¹¹In-DOTA-Z₂₃₉₅-C (%ID/g) at 4h |
| Blood | 1.3 ± 0.2 | 2.1 ± 0.4 |
| Liver | 3.5 ± 0.4 | 4.2 ± 0.6 |
| Spleen | 0.8 ± 0.1 | 1.1 ± 0.2 |
| Kidneys | 15.6 ± 2.5 | 18.9 ± 3.1 |
| Tumor | 12.4 ± 1.8 | 11.8 ± 2.3 |
| Bone | 0.9 ± 0.1 | 0.6 ± 0.1 |
Table 2: Biodistribution of ⁹⁰Y-labeled Anti-HER2 Antibody (Trastuzumab)
This table presents a comparison of the biodistribution of Trastuzumab labeled with ⁹⁰Y using CHX-A"-DTPA and H₄octapa chelators.
| Organ | ⁹⁰Y-CHX-A"-DTPA-Trastuzumab (%ID/g) at 72h | ⁹⁰Y-octapa-Trastuzumab (%ID/g) at 72h |
| Blood | 10.5 ± 2.1 | 9.8 ± 1.5 |
| Liver | 6.5 ± 1.2 | 7.1 ± 1.8 |
| Spleen | 2.8 ± 0.6 | 4.5 ± 1.1 |
| Kidneys | 5.2 ± 1.1 | 5.8 ± 1.3 |
| Tumor | 42.3 ± 4.0 | 30.1 ± 7.4 |
| Bone | 2.1 ± 0.5 | 2.5 ± 0.7 |
Table 3: Biodistribution of ¹¹¹In-labeled Anti-PD-L1 Antibody
This table shows the biodistribution of an anti-PD-L1 antibody labeled with ¹¹¹In using a DTPA-based chelator in tumor-bearing mice.
| Organ | %ID/g at 24h | %ID/g at 72h |
| Blood | 1.6 ± 0.9 | 0.5 ± 0.2 |
| Liver | 3.5 ± 1.5 | 2.1 ± 0.8 |
| Spleen | 4.2 ± 2.1 | 2.8 ± 1.1 |
| Kidneys | 2.9 ± 1.2 | 1.5 ± 0.6 |
| Tumor | 6.6 ± 3.1 | 4.5 ± 2.5 |
| Bone | 1.1 ± 0.4 | 0.7 ± 0.3 |
In Vivo Stability of the Maleimide Linkage
A critical aspect of this compound labeled compounds is the stability of the thioether bond formed between the maleimide group and a thiol on the biomolecule (typically a cysteine residue). This linkage is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, which can lead to premature release of the chelator and the associated radiometal. This can result in off-target accumulation of the radionuclide and a reduced therapeutic or imaging signal at the target site.
Strategies to enhance the stability of the maleimide-thiol linkage include the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened structure. The development of self-stabilizing maleimides that undergo rapid intramolecular hydrolysis has shown significant improvements in payload retention in vivo.
Experimental Protocols
Accurate and reproducible biodistribution studies are essential for the evaluation of radiolabeled compounds. Below are detailed methodologies for the key experiments involved.
Conjugation of this compound to a Thiol-Containing Biomolecule
-
Reduction of Disulfide Bonds (if necessary): For biomolecules like antibodies with disulfide bonds, a reduction step is necessary to generate free thiol groups.
-
Dissolve the biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5) containing 1 mM DTPA to prevent metal contamination.
-
Add a 10- to 20-fold molar excess of a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate at 37°C for 30 minutes.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM DTPA, pH 7.0-7.5).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced biomolecule solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and other small molecules by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5).
-
Determine the concentration of the purified conjugate and the chelator-to-biomolecule ratio.
-
Radiolabeling of the DTPA-Conjugate with Indium-111
-
Preparation:
-
Adjust the pH of the ¹¹¹InCl₃ solution to 5.0-5.5 using a metal-free buffer (e.g., 0.1 M ammonium acetate).
-
Add the DTPA-conjugated biomolecule to the buffered ¹¹¹InCl₃ solution. The molar ratio of chelator to radiometal should be optimized but is typically in excess.
-
-
Labeling Reaction:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity of the labeled compound using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required.
-
If necessary, purify the radiolabeled conjugate to remove any unbound ¹¹¹In-DTPA.
-
In Vivo Biodistribution Study in a Murine Model
-
Animal Model:
-
Use an appropriate animal model, such as tumor-bearing mice for oncology applications.
-
Animals should be acclimatized and handled in accordance with institutional guidelines.
-
-
Administration of the Radiolabeled Compound:
-
Administer a known amount of the radiolabeled compound (e.g., 0.1-0.5 MBq in 100 µL of saline) to each animal via intravenous (i.v.) injection (typically through the tail vein).
-
-
Sample Collection:
-
At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours post-injection), euthanize a cohort of animals.
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle, bone).
-
-
Measurement of Radioactivity:
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Include standards of the injected dose to calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g and standard deviation for each organ at each time point.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described above.
A Comparative Analysis of Radiolabeling Efficiency with Different Chelators
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelator is a critical parameter in the development of radiopharmaceuticals. The efficiency of radiolabeling, the stability of the resulting radiometal-chelator complex, and the required reaction conditions are paramount for the successful preparation of radiolabeled compounds for imaging and therapeutic applications. This guide provides an objective comparison of the radiolabeling efficiency of commonly used chelators—DOTA, NOTA, DTPA, and DFO—supported by experimental data to aid in the selection of the most appropriate chelating agent for a given application.
Comparative Data on Radiolabeling Efficiency
The choice of a chelator often involves a trade-off between radiolabeling kinetics, the thermodynamic stability of the complex, and the specific requirements of the radionuclide and the targeting biomolecule.[1] For instance, heat-sensitive biomolecules like antibodies may necessitate chelators that allow for room-temperature labeling.[2][3] The following table summarizes key performance indicators for DOTA, NOTA, DTPA, and DFO with several commonly used radionuclides.
| Chelator | Radionuclide | Radiochemical Yield (RCY) | Temperature (°C) | Time (min) | pH | Key Advantages | Key Disadvantages |
| DOTA | 68Ga | >95%[1][4] | 85-95[1] | 10-15[1][5] | 3-4[1][5] | High in vivo stability of complexes; versatile for theranostics (e.g., with 177Lu).[1] | Requires heating, leading to slower kinetics and potential for degradation of sensitive biomolecules.[6] |
| 177Lu | >95%[7] | 95-105[7] | 15-30[7] | 4-5 | Excellent stability for therapy; well-established protocols. | High temperatures are typically required for efficient labeling.[7] | |
| 64Cu | >98%[8][9] | 25-60[8][9] | 30[9] | 5.5-6.5 | Forms stable complexes. | Often requires heating, although milder conditions have been reported.[8][9] | |
| 89Zr | Variable (often low) | 90[2] | >60 | ~7 | Can form stable complexes. | Requires high temperatures and pre-labeling approaches; not ideal for direct antibody conjugation.[2] | |
| NOTA | 68Ga | >97%[4][10] | Room Temp (25)[4][5][10] | 5-10[5][10] | 4-5.5[4][5] | Rapid, room-temperature labeling; ideal for heat-sensitive molecules like antibodies and nanobodies.[2][10] | May exhibit lower in vivo stability compared to DOTA under certain conditions. |
| 64Cu | >98%[9] | Room Temp (25)[9] | 15-20[9] | 5.5-6.5 | Milder and faster labeling conditions compared to DOTA.[9] | Complex stability can be influenced by the specific targeting molecule. | |
| DTPA | 111In | ~99% (Quantitative)[6] | Room Temp (25)[6] | 15-30 | 5-6 | Rapid, room-temperature labeling.[6] | Lower in vivo stability compared to macrocyclic chelators like DOTA. |
| 99mTc | Low[6] | Room Temp (25) | Variable | ~6-7 | Simple conjugation chemistry. | Poor chelator for 99mTc, resulting in low efficiency and stability.[6] | |
| DFO | 89Zr | >95%[11][12] | Room Temp (25)[11][12] | < 60[11][12] | 7.0-7.4[13][14] | "Gold standard" for 89Zr; mild, room-temperature labeling suitable for antibodies.[11] | Sub-optimal in vivo stability can lead to release of 89Zr and bone uptake.[11][15] |
| 68Ga | >90% | Room Temp (25) | < 10 | 6.5 | Fast labeling kinetics at room temperature. | Lower stability of the resulting complex compared to macrocycles.[16] |
Experimental Workflows and Logical Relationships
The choice between chelators often depends on the stability of the biomolecule to be labeled. The following diagram illustrates a typical decision-making workflow when choosing between a heat-dependent chelator (DOTA) and a room-temperature chelator (NOTA) for labeling a protein with 68Ga.
Caption: Decision workflow for 68Ga-labeling based on biomolecule heat sensitivity.
Experimental Protocols
The following are generalized experimental protocols for radiolabeling based on methodologies reported in the literature. Researchers should optimize these protocols for their specific applications.
Protocol 1: 68Ga Labeling of a DOTA-Conjugated Peptide
This protocol is based on the common requirement of heating for DOTA chelation.[1][5]
-
Preparation:
-
Prepare a stock solution of the DOTA-conjugated peptide in metal-free water (e.g., 1 mg/mL).
-
Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Prepare a reaction buffer of 0.1 M sodium acetate (B1210297) (pH 4.0-4.5).
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add 5-10 nmol of the DOTA-conjugated peptide.
-
Add 200-500 µL of the sodium acetate buffer to the tube.
-
Add 100-500 MBq of the 68GaCl3 eluate to the peptide solution.
-
Gently vortex the mixture.
-
-
Incubation:
-
Quality Control:
-
After incubation, cool the reaction vial to room temperature.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical system for peptides is a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the product using a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unbound 68Ga, and elute the final product with an ethanol/water solution.
-
Protocol 2: 68Ga Labeling of a NOTA-Conjugated Antibody
This protocol highlights the advantage of room-temperature labeling with NOTA, which is ideal for sensitive biomolecules like antibodies.[10]
-
Preparation:
-
Prepare the NOTA-conjugated antibody in a metal-free buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.5). The typical concentration is 3-10 mg/mL.[14]
-
Elute 68GaCl3 from a 68Ge/68Ga generator.
-
Adjust the pH of the 68Ga eluate to ~5.0 by adding sodium acetate.[10]
-
-
Radiolabeling Reaction:
-
In a sterile, low-binding microcentrifuge tube, add the desired amount of NOTA-conjugated antibody (e.g., 50-100 µg).
-
Add the pH-adjusted 68Ga solution (100-500 MBq) to the antibody solution.
-
-
Incubation:
-
Quality Control:
-
Purification:
-
Purify the labeled antibody from free 68Ga using a size-exclusion column (e.g., NAP-5 or PD-10) pre-equilibrated with a formulation buffer like sterile saline.[10]
-
Protocol 3: 89Zr Labeling of a DFO-Conjugated Antibody
This protocol is standard for labeling antibodies with 89Zr, taking advantage of the mild conditions afforded by the DFO chelator.[14]
-
Preparation:
-
Obtain 89Zr-oxalate and neutralize it to 89Zr-chloride using 1 M HCl, followed by adjustment with Na2CO3 to bring the pH to ~7.0.
-
Prepare the DFO-conjugated antibody in metal-free phosphate-buffered saline (PBS) at pH 7.2-7.4.[14]
-
-
Radiolabeling Reaction:
-
Slowly add the DFO-conjugated antibody to the neutralized 89Zr solution. Ensure the final pH remains between 7.0 and 7.4.[14]
-
-
Incubation:
-
Incubate the reaction at 37°C with gentle shaking (e.g., 450 rpm) for 60 minutes.[14]
-
-
Quality Control:
-
Purification:
-
Purify the [89Zr]Zr-DFO-antibody using a PD-10 desalting column to remove any unbound 89Zr. Elute the final product with sterile PBS.
-
References
- 1. benchchem.com [benchchem.com]
- 2. State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. harvest.usask.ca [harvest.usask.ca]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Efficacy of Maleimide-DTPA Based Radioimmunoconjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Maleimide-DTPA based radioimmunoconjugates with a promising alternative, focusing on the critical aspect of in vivo stability which directly impacts therapeutic efficacy. Experimental data from preclinical studies are presented to support the evaluation, along with detailed methodologies for key experiments to aid in the design and interpretation of future studies.
Executive Summary
This compound has been a widely utilized bifunctional chelator for the development of radioimmunoconjugates (RICs). Its maleimide (B117702) group allows for site-specific conjugation to thiol groups on antibodies, while the DTPA moiety chelates therapeutic radionuclides. However, a significant drawback of the maleimide-thiol linkage is its limited in vivo stability. The succinimidyl thioether bond is susceptible to a retro-Michael reaction, leading to premature release of the radiometal-chelator complex from the antibody. This can result in off-target toxicity and a reduced therapeutic index.
Recent advancements have led to the development of alternative thiol-reactive linkers with improved stability. This guide focuses on comparing the performance of traditional maleimide-based RICs with those constructed using a phenyloxadiazolyl methylsulfone (PODS) linker. The data presented demonstrates that PODS-based RICs exhibit enhanced stability, leading to lower off-target accumulation of radioactivity and potentially improved therapeutic outcomes.
Data Presentation: In Vitro and In Vivo Stability Comparison
The following tables summarize the quantitative data from comparative studies evaluating the stability of radioimmunoconjugates prepared with maleimide and PODS linkers.
Table 1: In Vitro Serum Stability of Radioimmunoconjugates
| Radioimmunoconjugate | Linker | Radionuclide | Antibody | % Intact after 7 days in human serum | Reference |
| 89Zr-DFO-mal-trast | Maleimide | ⁸⁹Zr | Trastuzumab | 63 ± 12% | [1] |
| 89Zr-DFO-PODS-trast | PODS | ⁸⁹Zr | Trastuzumab | 81 ± 5% | [1] |
| 177Lu-CHX-A''-DTPA-mal-trast | Maleimide | ¹⁷⁷Lu | Trastuzumab | 76 ± 2% | [1] |
| 177Lu-CHX-A''-DTPA-PODS-trast | PODS | ¹⁷⁷Lu | Trastuzumab | 82 ± 1% | [1] |
| 89Zr-DFO-mal-huA33 | Maleimide | ⁸⁹Zr | huA33 | 61 ± 5% | [1] |
| 89Zr-DFO-PODS-huA33 | PODS | ⁸⁹Zr | huA33 | 86 ± 1% | [1] |
Table 2: In Vivo Biodistribution of ⁸⁹Zr-labeled SC16-MB1 Radioimmunoconjugates in Mice with DLL3-expressing H82 Xenografts (72 h post-injection)
| Radioimmunoconjugate | Linker | Tumor (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Reference |
| 89Zr-DFOMal-DAR2SC16-MB1 | Maleimide | 15.1 ± 2.5 | 4.7 ± 0.5 | 3.5 ± 0.4 | 1.9 ± 0.3 | |
| 89Zr-DFOPODS-DAR2SC16-MB1 | PODS | 14.8 ± 3.1 | 3.3 ± 0.5 | 3.2 ± 0.6 | 1.7 ± 0.2 |
%ID/g = percentage of injected dose per gram of tissue.
The data clearly indicates that PODS-based radioimmunoconjugates exhibit superior stability in human serum compared to their maleimide counterparts.[1] In vivo, the PODS-based conjugate demonstrated significantly lower kidney uptake, suggesting reduced off-target accumulation of the radionuclide due to enhanced linker stability.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Bifunctional Chelators
a) Maleimide-CHX-A''-DTPA: The synthesis of a maleimido CHX-A''-DTPA chelator involves the reaction of a protected CHX-A''-DTPA derivative with a maleimide-containing reagent, followed by deprotection.
b) PODS-CHX-A''-DTPA: This chelator is synthesized by reacting a phenyloxadiazolyl methylsulfone (PODS) reagent with an isothiocyanate-bearing derivative of CHX-A''-DTPA in the presence of a base.[1]
Antibody Conjugation
a) Reduction of Antibody Disulfide Bonds:
-
Prepare a solution of the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a 10-fold molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Incubate the mixture at room temperature for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.
b) Conjugation with Maleimide or PODS Chelator:
-
Prepare a solution of the maleimide- or PODS-functionalized chelator in an organic solvent (e.g., DMSO).
-
Add a 10-fold molar excess of the chelator solution to the reduced antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Purify the resulting radioimmunoconjugate using size-exclusion chromatography to remove excess chelator and other small molecules.
Radiolabeling of Immunoconjugates
-
To a solution of the immunoconjugate in a suitable buffer (e.g., 0.5 M ammonium (B1175870) acetate, pH 5.5), add the desired radionuclide (e.g., ¹⁷⁷LuCl₃ or ⁸⁹Zr-oxalate).
-
Incubate the mixture at 37°C for 1 hour.
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (iTLC).
-
If necessary, purify the radiolabeled immunoconjugate using size-exclusion chromatography.
In Vitro Serum Stability Assay
-
Incubate the radiolabeled immunoconjugate in human serum at 37°C.
-
At various time points (e.g., 1, 24, 48, 72, 168 hours), take aliquots of the mixture.
-
Analyze the aliquots by radio-iTLC or radio-HPLC to determine the percentage of intact radioimmunoconjugate.
In Vivo Biodistribution Studies in Murine Models
-
Implant tumor xenografts (e.g., DLL3-expressing H82 cells) subcutaneously into immunodeficient mice.
-
Once the tumors reach a suitable size, inject the radiolabeled immunoconjugates intravenously into the mice.
-
At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the mice.
-
Harvest tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, conjugation, radiolabeling, and evaluation of radioimmunoconjugates.
Caption: Instability of the maleimide-thiol linkage via a retro-Michael reaction, leading to payload release.
Caption: Simplified mechanism of action of Trastuzumab, targeting the HER2 signaling pathway.
Caption: Targeting of DLL3 on small cell lung cancer (SCLC) cells by a radioimmunoconjugate.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Maleimide-DTPA
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. Maleimide-DTPA (Maleimido-diethylenetriaminepentaacetic acid) is a valuable bifunctional chelator, but its reactive maleimide (B117702) group necessitates specific disposal procedures to ensure laboratory safety and environmental compliance. This guide provides a clear, step-by-step protocol for the proper disposal of this compound.
The primary hazard associated with this compound stems from the reactivity of the maleimide functional group. Maleimides are known to be reactive towards thiols and can be toxic and cause skin irritation. Therefore, the core principle of this compound disposal is the "quenching" or deactivation of this reactive group prior to its disposal as hazardous waste.
Safety and Handling Data
| Parameter | Maleimide | Diethylenetriaminepentaacetic acid (DTPA) |
| Primary Hazards | Toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction. | Causes serious eye irritation, harmful if inhaled, suspected of damaging the unborn child.[1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, use in a well-ventilated area or fume hood. | Protective gloves, safety glasses with side-shields, lab coat.[2] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | Store at room temperature. Keep tightly closed.[2] |
| Incompatibilities | Strong oxidizing agents. | Oxidizing agents.[3] |
Experimental Protocol: Deactivation of this compound
The following protocol details the necessary steps to deactivate the reactive maleimide group of this compound before disposal. This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment.
Objective: To quench the reactive maleimide group of this compound using a thiol-containing compound, rendering it safe for disposal. The reaction proceeds via a Michael addition of the thiol to the maleimide double bond, forming a stable thioether linkage.[4][5][6]
Materials:
-
This compound waste (solid or in solution)
-
Quenching solution: A solution of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of ~100 mM is recommended.
-
Designated hazardous waste container
Procedure:
-
Prepare the Quenching Solution: Prepare a fresh solution of your chosen thiol-containing quenching agent. A significant molar excess (at least 10-fold) of the thiol reagent compared to the amount of this compound is recommended to ensure complete reaction.
-
Reaction Setup: In a designated hazardous waste container, add the this compound waste.
-
Quenching Reaction: Carefully add the quenching solution to the this compound waste.
-
Incubation: Gently swirl the container to mix the contents. Allow the reaction to proceed for at least 2 hours at room temperature. This incubation period ensures the complete quenching of the maleimide group.
-
Labeling and Storage: Clearly label the waste container as "Deactivated this compound waste with [Name of Quenching Agent]". Store the container in a designated hazardous waste accumulation area, segregated from incompatible materials.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.
References
Personal protective equipment for handling Maleimide-DTPA
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Maleimide-DTPA. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
The primary reactive group of concern in this compound is the maleimide (B117702) moiety, which is reactive towards thiols. It is classified as toxic if swallowed, can cause severe skin burns and eye damage, and may lead to an allergic skin reaction.[1] Therefore, adherence to strict safety protocols is crucial.
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted before handling this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Situation | Required PPE | Specifications & Best Practices |
| Receiving & Unpacking | • Double Nitrile Gloves• Lab Coat• Safety Glasses with Side Shields | Unpack in a designated, well-ventilated area. Inspect the container for any signs of damage. |
| Weighing & Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown• Chemical Splash Goggles• Face Shield• Particulate Respirator (e.g., N95) | Perform these operations in a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling fine powders.[2] |
| Solution Preparation | • Double Nitrile Gloves• Lab Coat• Chemical Splash Goggles | Always prepare solutions within a chemical fume hood.[2] Handle all solvents with appropriate caution. |
| General Laboratory Use | • Nitrile Gloves• Lab Coat• Safety Glasses | Standard laboratory practices should be followed for all manipulations. |
| Waste Disposal | • Double Nitrile Gloves• Lab Coat• Chemical Splash Goggles | Handle all waste containing this compound as hazardous chemical waste.[1][2] |
Note: It is strongly recommended that vinyl gloves not be used for handling hazardous drugs.[3] Nitrile, polyurethane, or neoprene gloves are preferred.[3] Always wash hands thoroughly after removing gloves.
Safe Handling and Operational Workflow
A systematic workflow is essential to minimize exposure and ensure safety when working with this compound. The following diagram outlines the key steps from preparation to disposal.
Disposal Plan: Deactivation and Segregation
Due to its reactivity, this compound waste should be deactivated before disposal. The maleimide group can be quenched by reacting it with an excess of a thiol-containing compound.[1][4]
Experimental Protocol for Deactivation:
-
Prepare a Quenching Solution: In a designated chemical waste container, prepare a solution with an excess of a thiol-containing reagent such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A significant molar excess of the thiol reagent is recommended to ensure a complete reaction.[1][4]
-
Reaction: Add the this compound waste to the quenching solution within a chemical fume hood.
-
Incubation: Gently mix the solution and allow it to react for at least 2 hours at room temperature to ensure the complete quenching of the maleimide group.[1]
Waste Segregation and Collection:
Proper segregation of waste is a critical step in safe disposal.
-
Unused Solid this compound: Keep in its original, sealed container and label it as "Hazardous Waste: Unused this compound".[1]
-
Deactivated Liquid Waste: Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible waste container. Do not pour it down the drain.[1][4] Label it as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]".[1]
-
Contaminated Solid Waste: All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.[1] Label this as "Hazardous Waste: this compound contaminated debris".[1]
-
Empty Containers: The original container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after defacing the label.[1]
Final Disposal:
All hazardous waste must be stored and disposed of in compliance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[1][5] Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
